molecular formula C18H24N2O5 B2504924 Z-Val-pro-OH CAS No. 53331-43-4

Z-Val-pro-OH

Cat. No.: B2504924
CAS No.: 53331-43-4
M. Wt: 348.399
InChI Key: GPECCBYSVGSBBG-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Val-pro-OH is a protected dipeptide sequence featuring valine (Val) and proline (Pro) residues. The N-terminus is protected by a carbobenzoxy (Cbz or Z) group, a common protecting group in peptide synthesis that prevents unwanted reactions at the amino group during chain elongation . This compound is primarily utilized as a crucial building block in the solid-phase synthesis of complex peptides and proteins . Its application is fundamental in pharmaceutical research for constructing peptide-based drug candidates, where the proline residue can influence peptide backbone conformation and the valine side chain contributes to hydrophobic interactions. The synthetic process for such protected dipeptides often involves stepwise condensation reactions using activating reagents like HOBt (1-Hydroxybenzotriazole) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent to ensure high coupling efficiency and minimal racemization . Z-Val-pro-OH is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPECCBYSVGSBBG-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Strategic Utility of Z-Val-Pro-OH in Peptide Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Z-Val-Pro-OH

N-benzyloxycarbonyl-L-valyl-L-proline (Z-Val-Pro-OH) is a protected dipeptide that serves as a crucial building block in synthetic peptide chemistry and as a valuable tool in drug discovery, particularly in the development of protease inhibitors. The molecule incorporates three key features that define its chemical utility: the N-terminal benzyloxycarbonyl (Z or Cbz) protecting group, the sterically hindered valine residue, and the unique cyclic structure of proline.

The Z-group provides robust protection for the valine's amino group, stable to the conditions of peptide coupling but readily removable via catalytic hydrogenation, making it a cornerstone of classical solution-phase peptide synthesis. The valine residue itself is a nonpolar, aliphatic amino acid that plays a significant role in molecular recognition and substrate specificity for many enzymes. The proline residue introduces a rigid kink into the peptide backbone, a conformational constraint that is often critical for mimicking or disrupting the native structure of biologically active peptides. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and core applications of Z-Val-Pro-OH for researchers in peptide synthesis and drug development.

Core Physicochemical Properties

The physical and chemical characteristics of Z-Val-Pro-OH dictate its handling, reactivity, and solubility in various experimental systems. These properties are derived from its constituent amino acids and the N-terminal protecting group.

PropertyValueRationale & Field Insight
Molecular Formula C₁₈H₂₄N₂O₅Derived from the condensation of Z-L-Valine (C₁₃H₁₇NO₄) and L-Proline (C₅H₉NO₂), with the loss of one water molecule.
Molecular Weight 348.40 g/mol Calculated from the molecular formula. Accurate mass is essential for high-resolution mass spectrometry analysis.
Appearance White to off-white crystalline powderTypical for protected amino acids and small peptides. The crystallinity is indicative of high purity.
Solubility Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in waterThe hydrophobic Z-group and valine side chain limit aqueous solubility, while the polar peptide backbone and carboxyl group allow for solubility in polar organic solvents commonly used in synthesis and bioassays.
Storage Conditions Store at 2–8°C, desiccatedTo prevent degradation, the compound should be stored in a cool, dry environment, protected from moisture which can hydrolyze the peptide bond or compromise the Z-group.[1]

Synthesis and Structural Elucidation

The synthesis of Z-Val-Pro-OH is typically achieved through a solution-phase peptide coupling reaction. This method provides excellent control over stoichiometry and allows for straightforward purification, making it a reliable choice for producing high-purity dipeptides.

Solution-Phase Synthesis of Z-Val-Pro-OH via DCC/HOBt Coupling

This protocol describes a standard and robust method for forming the amide bond between Z-L-Valine and L-Proline. The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, in conjunction with 1-Hydroxybenzotriazole (HOBt) to suppress racemization, is a well-established and cost-effective strategy.

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve L-Proline (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) to a final concentration of 0.2 M.

    • In a separate flask, dissolve Z-L-Valine (1.05 eq) and HOBt (1.1 eq) in minimal DMF.

  • Reaction Initiation:

    • Cool the L-Proline solution to 0°C in an ice bath with gentle stirring.

    • Add the Z-L-Valine/HOBt solution to the cooled proline mixture.

    • Prepare a solution of DCC (1.1 eq) in DCM and add it dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below 5°C. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

    • Causality: The slow addition of DCC at a low temperature is critical. This minimizes potential side reactions and prevents racemization of the valine residue, ensuring the stereochemical integrity of the final product. HOBt acts as a nucleophilic catalyst that forms an activated ester with Z-Valine, which is less prone to racemization than the O-acylisourea intermediate formed with DCC alone.

  • Reaction Progression:

    • Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Z-L-Valine) is consumed.

  • Workup and Purification:

    • Filter the reaction mixture to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution (to remove unreacted proline and residual base), saturated sodium bicarbonate solution (to remove unreacted Z-Val-OH and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Final Purification:

    • Purify the crude solid by flash column chromatography using a silica gel stationary phase and a mobile phase gradient of methanol in dichloromethane to afford pure Z-Val-Pro-OH.

Synthesis_Workflow reagents 1. Dissolve Z-Val-OH (1.05 eq), L-Proline (1.0 eq) & HOBt (1.1 eq) cool 2. Cool to 0°C reagents->cool dcc 3. Add DCC (1.1 eq) dropwise cool->dcc react 4. Stir at RT for 18-24h dcc->react filter 5. Filter to remove DCU react->filter wash 6. Aqueous Workup (Acid/Base Washes) filter->wash purify 7. Column Chromatography wash->purify product Pure Z-Val-Pro-OH purify->product

Caption: Solution-phase synthesis workflow for Z-Val-Pro-OH.

Structural Elucidation via NMR and Mass Spectrometry

Confirmation of the product's identity and purity is a self-validating step achieved through standard analytical techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation. The spectrum should be recorded in a deuterated solvent such as DMSO-d₆, which helps to resolve the amide and carboxylic acid protons that might otherwise undergo rapid exchange and appear as broad signals.[2]

    • Expected Chemical Shifts (δ, ppm):

      • ~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyloxycarbonyl (Z) group.

      • ~5.1 ppm (singlet, 2H): Methylene protons (-CH₂-) of the Z-group.

      • ~12.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This signal disappears upon a D₂O shake, confirming its identity.[3]

      • ~4.1-4.3 ppm (multiplet, 2H): Alpha-protons of both Val and Pro residues.

      • ~3.4-3.6 ppm (multiplet, 2H): Delta-protons of the proline ring.

      • ~1.8-2.1 ppm (multiplet, 5H): Beta and gamma protons of the proline ring and the beta-proton of the valine side chain.

      • ~0.9 ppm (doublet of doublets, 6H): Diastereotopic methyl protons of the valine side chain.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This technique confirms the molecular weight of the synthesized compound.

    • Expected Result: In positive ion mode, the primary observed species will be the protonated molecule [M+H]⁺.

    • Calculated m/z: 349.1758 for [C₁₈H₂₅N₂O₅]⁺. The high-resolution mass measurement should be within 5 ppm of this theoretical value to confirm the elemental composition.

Application in Protease Inhibitor Screening

Dipeptides like Z-Val-Pro-OH are excellent candidates for screening as inhibitors of proteases, such as viral proteases (e.g., SARS-CoV-2 3CLpro) or human neutrophil elastase, which often have specific recognition pockets for proline-containing sequences.[1][4] A Förster Resonance Energy Transfer (FRET) based assay is a high-throughput method to assess inhibitory activity.

Protocol: FRET-Based Protease Inhibition Assay

  • Assay Principle: A fluorogenic peptide substrate containing the protease cleavage sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. A potential inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3.

    • Protease Stock: Recombinant protease (e.g., 3CLpro) diluted to a working concentration (e.g., 50 nM) in assay buffer.

    • Substrate Stock: FRET peptide substrate (e.g., MCA-AVLQSGFR-K(Dnp)-K-NH₂) diluted to a working concentration (e.g., 20 µM) in assay buffer.[4]

    • Inhibitor (Z-Val-Pro-OH) Stock: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO to test a range of concentrations (e.g., 100 µM to 0.1 µM).

  • Assay Procedure (96-well plate format):

    • Add 2 µL of Z-Val-Pro-OH dilution or DMSO (vehicle control) to appropriate wells.

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of protease stock solution to all wells except the "no enzyme" control. Mix gently.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. Causality: This pre-incubation step is crucial for equilibrium to be established, ensuring that the measured inhibition is an accurate reflection of the compound's potency.

    • Initiate the reaction by adding 10 µL of the FRET substrate stock to all wells.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., λex = 320 nm, λem = 405 nm) over 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the positive (enzyme + substrate + DMSO) and negative (enzyme + substrate + known inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay_Workflow cluster_plate 96-Well Plate inhibitor 1. Add Z-Val-Pro-OH (or DMSO control) buffer 2. Add Assay Buffer inhibitor->buffer enzyme 3. Add Protease buffer->enzyme pre_incubate 4. Pre-incubate at 37°C (15 min) enzyme->pre_incubate substrate 5. Add FRET Substrate (Initiate Reaction) pre_incubate->substrate reader 6. Read Fluorescence (Kinetic Mode) substrate->reader analysis 7. Calculate Rate & Determine IC₅₀ reader->analysis

Caption: High-throughput screening workflow for protease inhibition.

References

  • PrepChem. Synthesis of Z-Pro-Val-Phe-Phe-OCH3. Available from: [Link]

  • Gassen, J. et al. Activated Microglia-Derived Extracellular Vesicles Elicit a Pro-Inflammatory Astrocytotic Response via Cargo-Dependent Mechanisms. MDPI. Available from: [Link]

  • Wang, C. et al. Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. Available from: [Link]

  • PubChem. Benzyloxycarbonyl-L-proline. National Institutes of Health. Available from: [Link]

  • Albericio, F. et al. Supporting Information for manuscript. Digital CSIC. Available from: [Link]

  • Khan Academy. Proton NMR 5 - Dealing with -OH and -NH protons. YouTube. Available from: [Link]

  • Hilgenfeld, R. et al. Targeting the Main Protease of SARS‐CoV‐2: From the Establishment of High Throughput Screening to the Design of Tailored Inhibitors. Angewandte Chemie. Available from: [Link]

  • Wikipedia. Amino acid. Available from: [Link]

  • Guitton, J. et al. Supporting information for manuscript. The Royal Society of Chemistry. Available from: [Link]

  • AAPPTec. Z-Val-OH Product Page. Available from: [Link]

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Chen, J. et al. Proteomic profiling of arteriovenous fistula tissue identifies dysregulated oxidoreductase proteins in diabetic end-stage renal disease. Frontiers in Endocrinology. Available from: [Link]

  • Nencka, R. et al. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. Available from: [Link]

  • Tzakos, A. et al. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. MDPI. Available from: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Z-Val-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond Simple Inhibition

Z-Val-Pro-OH and its chemical congeners represent a class of peptide-mimetic inhibitors targeting prolyl oligopeptidase (POP), a serine protease implicated in a spectrum of pathologies, from neurodegeneration to inflammation. To the uninitiated, Z-Val-Pro-OH might appear as a conventional competitive inhibitor. However, this view is an oversimplification. Its mechanism of action is a nuanced interplay of non-covalent, transition-state mimicry at the catalytic site and the downstream modulation of complex cellular signaling networks. Furthermore, the evolving understanding of POP as a dual-function protein—acting both as an enzyme and a protein-protein interaction (PPI) scaffold—adds a critical layer of complexity.

This guide moves beyond a surface-level description. It is structured to provide a causal narrative, elucidating not just what happens, but why specific molecular interactions lead to measurable cellular outcomes. We will dissect the structure of the target enzyme, detail the precise binding kinetics of carboxylate-based inhibitors, trace the consequences of inhibition to key signaling pathways like NF-κB, and provide field-proven protocols for validating these mechanisms in a laboratory setting.

The Molecular Target: Prolyl Oligopeptidase (POP), a Dual-Function Serine Protease

A complete understanding of the inhibitor's action necessitates a deep appreciation of its target. Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a highly conserved cytosolic enzyme with a unique structure that dictates its function.[1]

Structural Architecture: The Propeller and the Hydrolase

POP's structure is bipartite, consisting of two distinct domains:

  • N-terminal β-propeller Domain: A seven-bladed propeller structure that serves as a molecular gate or selectivity filter. This domain physically restricts access to the active site, thereby preventing the enzyme from cleaving large, structured proteins. It is the primary reason POP exclusively processes small peptides, typically less than 30 amino acids in length.[2]

  • C-terminal α/β Hydrolase Domain: This domain contains the catalytic machinery. It harbors the classic Ser-His-Asp catalytic triad common to serine proteases. For human POP, these residues are Ser554, His680, and Asp641.[3]

The active site is situated in a central cavity between these two domains.[3][4] This secluded location, guarded by the propeller domain, is a key feature for designing specific inhibitors.

The Dual Roles of POP: Catalysis and Scaffolding

Historically viewed through the lens of its enzymatic activity, POP's role is now understood to be multifaceted.

  • Enzymatic Function: POP hydrolyzes peptide bonds on the C-terminal side of proline residues. This activity is critical in the maturation and degradation of numerous peptide hormones and neuropeptides (e.g., substance P, vasopressin), thereby regulating their signaling activity.

  • Non-Enzymatic Scaffolding: Emerging evidence reveals that POP also functions as a scaffold protein, mediating critical protein-protein interactions (PPIs).[5][6] Of high therapeutic relevance are its interactions with α-synuclein and Tau, proteins whose aggregation is a hallmark of Parkinson's and Alzheimer's diseases, respectively.[6][7][8] The inhibition of pathological protein aggregation by certain POP ligands is not solely dependent on blocking the catalytic site, suggesting that conformational changes induced by ligand binding can allosterically disrupt these PPIs.[7][8]

Core Mechanism of Action: Non-Covalent Transition-State Mimicry

The "-OH" suffix in Z-Val-Pro-OH signifies a terminal carboxyl group, a feature that fundamentally defines its mechanism of inhibition and distinguishes it from other classes of POP inhibitors, such as those with aldehyde moieties (e.g., Z-Pro-Prolinal). Aldehyde-based inhibitors typically form a covalent hemiacetal adduct with the catalytic serine residue. In contrast, Z-Val-Pro-OH is a non-covalent, competitive inhibitor that leverages a network of precise, non-covalent interactions to achieve its potency.

Binding Site Interactions: A Triad of Forces

Structural studies on the highly analogous inhibitor Z-Gly-Pro-OH provide a definitive blueprint for the binding mode of Z-Val-Pro-OH.[9] The inhibitor occupies the active site and mimics the tetrahedral transition state of the substrate during hydrolysis. The key interactions are summarized below.

Inhibitor MoietyActive Site Residue(s)Interaction TypeMechanistic Significance
Terminal Carboxylate (-COO⁻) Tyr473 (OH), Asn555 (backbone NH)Hydrogen BondsOccupies the "oxyanion hole," mimicking the charge distribution of the tetrahedral intermediate during catalysis.
Terminal Carboxylate (-COO⁻) His680 (Nε2)Hydrogen Bond / Salt BridgeDirectly engages the catalytic histidine, preventing it from activating the catalytic serine and participating in the hydrolysis reaction.[9]
Proline Ring Trp595Hydrophobic/StackingPositions the inhibitor correctly within the S1 subsite, which is specific for proline residues.
Valine Side Chain (Hydrophobic Pockets)van der WaalsOccupies the S2 subsite, providing additional binding affinity and specificity compared to a glycine residue.
N-terminal Z-group (Hydrophobic Pockets)van der WaalsOccupies the S3 subsite, contributing to overall binding energy.

Causality behind the choice of a carboxylate inhibitor: The design of a non-covalent inhibitor like Z-Val-Pro-OH is often deliberate. While covalent inhibitors can offer high potency and long duration of action, they can also carry risks of off-target reactivity and immunogenicity. A highly specific, non-covalent inhibitor that achieves potent binding through optimized molecular recognition can provide a better safety and pharmacokinetic profile.

// Edges Z_group -> Val [style=invis]; Val -> Pro [style=invis]; Pro -> COOH [style=invis];

COOH -> His680 [label=" H-Bond/\nSalt Bridge", color="#34A853", fontcolor="#202124", dir=both]; COOH -> OxyanionHole [label=" H-Bonds", color="#34A853", fontcolor="#202124", dir=both]; Pro -> Trp595 [label=" Hydrophobic", color="#FBBC05", fontcolor="#202124", style=dashed, dir=both]; } DOT Caption: Binding mode of Z-Val-Pro-OH in the POP active site.

Downstream Consequences: From Enzyme Target to Cellular Response

The therapeutic relevance of inhibiting POP stems from the downstream effects on cellular signaling. By preventing the cleavage of its peptide substrates, Z-Val-Pro-OH acts as an upstream modulator of pathways crucial to inflammation and cell survival.

Modulation of Inflammatory Signaling: The NF-κB Axis

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[10] They control the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[11]

The link between POP and NF-κB is indirect but significant. POP's substrates include peptides that can directly or indirectly influence inflammatory cascades. For instance, by regulating the levels of signaling peptides, POP activity can modulate the cellular environment, leading to the activation of receptors (like TNF-α receptors) that trigger the canonical NF-κB pathway.

The pathway is as follows:

  • POP Inhibition: Z-Val-Pro-OH inhibits POP, altering the local concentration of bioactive peptides.

  • Reduced Pro-inflammatory Stimuli: This shift in the peptide landscape leads to reduced activation of key inflammatory receptors on the cell surface.

  • IKK Complex Inactivity: Downstream, the IκB kinase (IKK) complex remains inactive.

  • IκBα Stability: The inhibitory protein IκBα is not phosphorylated and subsequently not degraded.

  • Cytoplasmic Sequestration of NF-κB: IκBα remains bound to the p65/p50 NF-κB dimer, sequestering it in the cytoplasm.[12]

  • Suppression of Gene Transcription: NF-κB cannot translocate to the nucleus, and the transcription of pro-inflammatory target genes is suppressed.

// Nodes POP [label="Prolyl Oligopeptidase (POP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ZVP [label="Z-Val-Pro-OH", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peptides [label="Bioactive Peptides"]; Receptor [label="Inflammatory Receptor\n(e.g., TNFR)"]; IKK [label="IKK Complex"]; IkB [label="IκBα"]; NFkB_inactive [label="NF-κB (p65/p50)\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NFkB_active [label="NF-κB (p65/p50)\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [shape=oval, label="Nucleus"]; Genes [label="Pro-inflammatory\nGene Transcription"];

// Edges ZVP -> POP [label="Inhibits", color="#EA4335", fontcolor="#202124"]; POP -> Peptides [label="Cleaves"]; Peptides -> Receptor [label="Activates"]; Receptor -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates for\nDegradation"]; IkB -> NFkB_inactive [label="Sequesters", arrowhead=T, color="#EA4335", fontcolor="#202124"]; NFkB_inactive -> NFkB_active [label="Activation"]; IkB -> NFkB_active [label="", style=invis]; // for layout NFkB_active -> Nucleus [label="Translocates"]; Nucleus -> Genes [label="Activates"];

// Invisible edges for alignment subgraph { rank = same; IKK; NFkB_inactive; } } DOT Caption: POP inhibition as an upstream regulator of the NF-κB pathway.

Experimental Validation: A Self-Validating Protocol

Theoretical models require empirical validation. The following protocol provides a robust, fluorescence-based assay to determine the inhibitory potency (IC₅₀) of compounds like Z-Val-Pro-OH against POP. This protocol is designed to be self-validating by including appropriate controls.

Principle of the Assay

This kinetic assay measures the enzymatic activity of POP using a fluorogenic substrate, typically Z-Gly-Pro-AMC (7-amino-4-methylcoumarin). When cleaved by POP, the AMC moiety is released and becomes highly fluorescent upon excitation. An inhibitor will decrease the rate of AMC release, and the extent of this decrease is proportional to its concentration and potency.

Materials and Reagents
  • Enzyme: Recombinant Human Prolyl Oligopeptidase (POP/PREP)

  • Inhibitor: Z-Val-Pro-OH (or other test compounds)

  • Substrate: Z-Gly-Pro-AMC

  • Assay Buffer: e.g., 50 mM Tris, 1 mM DTT, pH 7.5

  • Instrumentation: Fluorescence plate reader (e.g., capable of excitation at ~360 nm and emission at ~460 nm)[13]

  • Hardware: Black, opaque 96-well or 384-well microplates (to minimize background fluorescence)

  • Controls: DMSO (vehicle control), a known potent POP inhibitor (positive control, e.g., Z-Pro-Prolinal)

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 10X stock of Assay Buffer.

  • Prepare a concentrated stock of POP enzyme in Assay Buffer. The final concentration in the well should be determined empirically to yield a robust linear signal within the desired timeframe (e.g., 30 minutes).

  • Prepare a 10 mM stock of Z-Val-Pro-OH in 100% DMSO. Perform a serial dilution series in DMSO to create 100X stocks of the desired final concentrations (e.g., from 10 mM down to 10 nM).

  • Prepare a 1 mM stock of Z-Gly-Pro-AMC substrate in DMSO. This will be diluted in Assay Buffer just before use.

Step 2: Assay Plate Setup

  • To the wells of a black 96-well plate, add 1 µL of the serially diluted inhibitor stocks (or DMSO for controls) to triplicate wells.

  • Causality: Adding the inhibitor first and allowing a pre-incubation with the enzyme ensures that the inhibitor has time to bind to the enzyme before the substrate is introduced. This is especially important for slow-binding inhibitors.

  • Add 89 µL of Assay Buffer containing the pre-determined amount of POP enzyme to all wells.

  • Mix gently by tapping the plate or using an orbital shaker.

  • Incubate the plate for 15 minutes at room temperature, protected from light.

Step 3: Initiating and Reading the Reaction

  • Prepare the Substrate Working Solution by diluting the 1 mM stock into Assay Buffer. The final concentration should be at or near the substrate's Kₘ value for the enzyme to ensure sensitivity to competitive inhibition.

  • Initiate the reaction by adding 10 µL of the Substrate Working Solution to all wells, bringing the total volume to 100 µL.

  • Immediately place the plate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

  • Read the fluorescence kinetically every 60 seconds for 30 minutes (Excitation: ~360 nm, Emission: ~460 nm).[13]

Step 4: Data Analysis and IC₅₀ Determination

  • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence versus time plot (RFU/min).

  • Normalize the data:

    • The average rate of the DMSO-only wells represents 100% activity (Vₘₐₓ).

    • The average rate of the positive control inhibitor wells (at a saturating concentration) represents 0% activity.

  • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Vᵢ / Vₘₐₓ)).

  • Plot % Inhibition versus the log[Inhibitor].

  • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition).

// Nodes start [label="Start", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_inhibitor [label="1. Add Inhibitor/\nVehicle (1 µL) to Plate"]; prep_enzyme [label="2. Add Enzyme\nSolution (89 µL)"]; incubate [label="3. Pre-incubate\n(15 min, RT)"]; add_substrate [label="4. Add Substrate\nSolution (10 µL)"]; read_plate [label="5. Kinetic Read\n(Fluorescence, 30 min)"]; analyze [label="6. Calculate Slopes\n(Reaction Rates)"]; normalize [label="7. Normalize Data\n(% Inhibition)"]; plot [label="8. Plot Dose-Response\nCurve"]; end [label="Determine IC₅₀", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep_inhibitor; prep_inhibitor -> prep_enzyme; prep_enzyme -> incubate; incubate -> add_substrate; add_substrate -> read_plate; read_plate -> analyze; analyze -> normalize; normalize -> plot; plot -> end; } DOT Caption: Experimental workflow for determining POP inhibitor IC₅₀.

References

  • Venäläinen, J. I., Garcia-Horsman, J. A., Jalkanen, A. J., & Männistö, P. T. (2006). Binding kinetics and duration of in vivo action of novel prolyl oligopeptidase inhibitors. Biochemical Pharmacology, 71(5), 683-692. [Link]

  • Walczewska-Szewc, K., Kilpeläinen, A., Myöhänen, T. T., & Nowak, W. (2025). Decoding Binding Pathways of Ligands in Prolyl Oligopeptidase. arXiv preprint arXiv:2503.15139. [Link]

  • Myöhänen, T. T., Kilpeläinen, A., & Walczewska-Szewc, K. (2025). Structural visualization of inhibitor binding in prolyl oligopeptidase. Biophysical Journal, 124(3), 1-3. [Link]

  • Gomis-Rüth, F. X., & Fülöp, V. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition, 1-17. [Link]

  • Fülöp, V., Szeltner, Z., & Polgár, L. (2000). Structures of prolyl oligopeptidase substrate/inhibitor complexes. Journal of Biological Chemistry, 275(23), 17405-17411. [Link]

  • Pätsi, H., Kilpeläinen, A., Walczewska-Szewc, K., & Myöhänen, T. T. (2024). Structural visualization of inhibitor binding in prolyl oligopeptidase. bioRxiv. [Link]

  • Goossens, F., de Meester, I., & Lambeir, A. M. (2018). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. Journal of Medicinal Chemistry, 61(15), 6561-6571. [Link]

  • Das, S., & Sowdhamini, R. (2024). Identification and study of Prolyl Oligopeptidases and related sequences in bacterial lineages. bioRxiv. [Link]

  • Hubálek, F., & Edmondson, D. E. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 22(1), 1-20. [Link]

  • Chen, D., Li, M., & Lv, G. (2013). Prolyl-4-hydroxylase Domain Protein 2 Controls NF-κB/p65 Transactivation and Enhances the Catabolic Effects of Inflammatory Cytokines on Cells of the Nucleus Pulposus. Journal of Biological Chemistry, 288(45), 32449-32461. [Link]

  • Koskimäki, J. (2021). Inhibition of prolyl oligopeptidase. Dissertation, University of Eastern Finland. [Link]

  • Ryo, A., Suizu, F., Yoshida, Y., Perrem, K., Liou, Y. C., Wulf, G., Rottapel, R., Yamaoka, S., & Lu, K. P. (2003). Regulation of NF-kappaB signaling by Pin1-dependent prolyl isomerization and ubiquitin-mediated proteolysis of p65/RelA. Molecular Cell, 12(6), 1413-1426. [Link]

  • Kaushik, S., & Sowdhamini, R. (2011). Structural Analysis of Prolyl Oligopeptidases Using Molecular Docking and Dynamics. PLoS ONE, 6(11), e26251. [Link]

  • Nakamura, Y., et al. (1995). Purification and characterization of angiotensin I-converting enzyme inhibitors from sour milk. Journal of Dairy Science, 78(4), 777-783. [Link]

  • Tenorio, E., et al. (2020). Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration. Redox Biology, 34, 101550. [Link]

  • Walczewska-Szewc, K., & Nowak, W. (2022). Inhibition-mediated changes in prolyl oligopeptidase dynamics possibly related to α-synuclein aggregation. Physical Chemistry Chemical Physics, 24(7), 4366-4373. [Link]

  • Myöhänen, T. T., et al. (2025). Structural visualization of inhibitor binding in prolyl oligopeptidase. ResearchGate. [Link]

  • Structure-Based Design, Synthesis, and Biological Evaluation of Non-Acyl Sulfamate Inhibitors of the Adenylate-Forming Enzyme MenE. ResearchGate. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Creative Diagnostics Technical Resources. [Link]

  • Wang, Y., et al. (2024). Synergistic Eradication of Drug-Resistant Salmonella enteritidis in Food Matrices Through an Ag-MOF Nanozyme with Multiple Enzyme-like Activities. Foods, 13(1), 123. [Link]

  • Singh, S., et al. (2021). Substrate-like novel inhibitors of prolyl specific oligo peptidase for neurodegenerative disorders. Journal of Biomolecular Structure and Dynamics, 39(10), 3591-3603. [Link]

  • Boster Biological Technology. NF-κB Signaling Pathway. Boster Bio Resources. [Link]

  • Zhang, Y., et al. (2022). In Situ Inhibitor Synthesis and Screening by Fluorescence Polarization: An Efficient Approach for Accelerating Drug Discovery. Angewandte Chemie International Edition, 61(1), e202111841. [Link]

  • Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations. ACS Publications. [Link]

  • Shomu's Biology. (2022). Nf kb pathway cell signaling pathway animation. YouTube. [Link]

Sources

Z-Val-pro-OH solubility in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Handling of Z-Val-Pro-OH in DMSO

Introduction

Z-Val-Pro-OH (N-Carbobenzyloxy-L-valyl-L-proline) is a protected dipeptide of significant interest in peptide synthesis, drug discovery, and biochemical research. As a fundamental building block, its precise and effective solubilization is the first critical step for ensuring the accuracy, reproducibility, and success of subsequent experiments. Dimethyl sulfoxide (DMSO) is a uniquely powerful, polar aprotic solvent, widely recognized for its ability to dissolve a vast range of polar and nonpolar compounds, making it an indispensable tool in the modern laboratory.[1][2]

This guide provides a comprehensive, in-depth exploration of the solubility of Z-Val-Pro-OH in DMSO. Moving beyond simple instructions, this document elucidates the core physicochemical principles governing the dissolution process, offers field-proven protocols for preparation and handling, and provides robust troubleshooting advice. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to work with this dipeptide-solvent system effectively.

Understanding the Core Components: A Physicochemical Overview

A foundational understanding of both the solute (Z-Val-Pro-OH) and the solvent (DMSO) is paramount to mastering their interaction. The causality behind their compatibility lies in their distinct molecular structures and properties.

Z-Val-Pro-OH: The Protected Dipeptide

Z-Val-Pro-OH is composed of three key moieties: the N-terminal carbobenzyloxy (Z) protecting group, a valine residue, and a proline residue.

  • Carbobenzyloxy (Z) Group: This bulky, aromatic group is highly nonpolar (hydrophobic). It protects the valine's N-terminus during peptide synthesis and significantly influences the molecule's overall solubility characteristics, steering it away from aqueous solvents and towards organic ones.

  • Valine (Val): An aliphatic amino acid with an isopropyl side chain. Valine is classified as nonpolar and hydrophobic.[3]

  • Proline (Pro): Unique for its cyclic side chain that incorporates the α-amino group. While aliphatic, its rigid, cyclic structure can disrupt the hydrogen-bonding networks that lead to aggregation in some peptides, which can sometimes aid solubility.[4]

The combination of the Z-group and two nonpolar amino acid residues renders the Z-Val-Pro-OH molecule predominantly hydrophobic. This is the primary driver for its poor solubility in water and its favorable solubility in organic solvents like DMSO.

PropertyValue (Estimated)Source / Rationale
Full Chemical Name N-Carbobenzyloxy-L-valyl-L-prolineIUPAC Nomenclature
Synonyms Cbz-Val-Pro-OHCommon Abbreviation
Molecular Formula C₁₉H₂₆N₂O₅Derived from structure
Molecular Weight 378.42 g/mol Calculated from components (Z-Val-OH + Proline - H₂O)
Predicted Character Highly Hydrophobic / NonpolarBased on amino acid composition and Z-group[3][4][5]
Dimethyl Sulfoxide (DMSO): The "Super Solvent"

DMSO's efficacy stems from its unique molecular structure. It is a highly polar, aprotic solvent, meaning it has a large dipole moment but does not donate hydrogen atoms to form hydrogen bonds.[2]

  • Polarity: The S=O bond is highly polarized, allowing DMSO to effectively solvate cations and interact with polar functional groups.

  • Aprotic Nature: The lack of acidic protons prevents it from forming a tight "solvation shell" around anionic species, enhancing their reactivity.

  • Miscibility: DMSO is miscible with a wide array of both aqueous and organic solvents, including water, ethanol, and chloroform.[6][7][8]

This dual character allows DMSO to disrupt the intermolecular forces (like van der Waals forces and hydrogen bonds) that can cause hydrophobic peptides to aggregate, thereby promoting dissolution.[7] For compounds like Z-Val-Pro-OH, DMSO acts as an ideal solvent by accommodating both the nonpolar Z-group and alkyl side chains, as well as the polar peptide backbone and C-terminal carboxyl group.

Protocol for Preparing a Z-Val-Pro-OH Stock Solution in DMSO

This protocol provides a self-validating system for preparing a stock solution of known concentration. The key to success and reproducibility is the use of high-purity, anhydrous DMSO and precise measurements.

Materials and Reagents
  • Z-Val-Pro-OH (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), purity >99.9%

  • Calibrated analytical balance

  • Appropriate glass vial (e.g., amber glass vial with PTFE-lined cap)

  • Calibrated micropipettes

  • Vortex mixer

  • Bath sonicator (optional, for difficult-to-dissolve samples)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_validation Validation & Storage prep1 Equilibrate Z-Val-Pro-OH and DMSO to Room Temp. prep2 Tare sterile vial on analytical balance prep1->prep2 weigh Weigh desired mass of Z-Val-Pro-OH into vial prep2->weigh add_dmso Add precise volume of anhydrous DMSO weigh->add_dmso Target Conc. Calculation (e.g., for 10 mM) vortex Vortex vigorously for 1-2 minutes add_dmso->vortex observe Visually inspect for undissolved particulates vortex->observe sonicate Optional: Sonicate (10-15 min if needed) observe->sonicate Particulates Observed final_check Confirm clear, homogenous solution observe->final_check Clear Solution sonicate->final_check store Aliquot and store at -20°C protected from light/moisture final_check->store G start Weigh a fixed mass of Z-Val-Pro-OH (e.g., 20 mg) into a tared vial add_solvent Add a small, precise volume of DMSO (e.g., 100 µL) start->add_solvent mix Vortex / Sonicate until solution is clear add_solvent->mix check Is all solid dissolved? mix->check add_more Add another small aliquot of DMSO (e.g., 10 µL) check->add_more No calculate Calculate final concentration (mg/mL or Molarity). This is the saturation point. check->calculate Yes add_more->mix

Caption: Iterative workflow for the empirical determination of solubility.

Step-by-Step Methodology
  • Weigh a substantial, known amount of Z-Val-Pro-OH (e.g., 20 mg) into a pre-weighed, small glass vial.

  • Add a small, precise starting volume of anhydrous DMSO (e.g., 100 µL).

  • Vortex and/or sonicate until all solid material is dissolved.

  • If the solution is clear, continue adding small, precise aliquots of DMSO (e.g., 10 µL at a time), mixing thoroughly after each addition, until a persistent turbidity or visible precipitate forms that does not dissolve upon further mixing/sonication.

  • The point just before the persistent precipitate forms is the saturation point. Calculate the maximum solubility based on the initial mass of the peptide and the total volume of DMSO added.

Application and Handling Considerations

Dilution into Aqueous Buffers

When diluting a concentrated DMSO stock into an aqueous buffer or cell culture medium, the peptide may precipitate if its solubility limit in the final aqueous environment is exceeded. This is a common failure point.

  • Best Practice: To avoid this, perform serial dilutions. First, make any intermediate dilutions in pure DMSO. Then, add the final, diluted DMSO stock dropwise into the vortexing aqueous buffer. [1]This rapid dispersion helps prevent localized high concentrations that can trigger precipitation.

Cytotoxicity in Cell-Based Assays

DMSO is an excellent solvent but can be toxic to cells at higher concentrations. It can increase cell membrane permeability and, at high concentrations, even induce caspase activation, potentially confounding experimental results.

  • General Rule of Thumb: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity. However, sensitive or primary cells may require concentrations below 0.1%.

  • Self-Validating Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples, but without the peptide. This allows you to isolate the effects of the peptide from any effects of the solvent itself.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peptide will not dissolve / forms a gel 1. Low-quality or wet DMSO.2. Peptide has aggregated over time.3. Concentration exceeds solubility limit.1. Use fresh, anhydrous (>99.9% purity) DMSO.2. Use bath sonication at room temperature.3. Attempt to dissolve a smaller amount or add more solvent.
Solution is clear in DMSO but precipitates in aqueous buffer 1. The peptide is not soluble at the target concentration in the final aqueous buffer.2. Improper dilution technique.1. Lower the final concentration.2. Add the DMSO stock slowly to the vigorously stirring/vortexing aqueous solution. [1]
Inconsistent experimental results 1. Peptide degradation due to repeated freeze-thaw cycles.2. Inaccurate initial concentration due to improper weighing or moisture in DMSO.1. Aliquot stock solution into single-use volumes and store at -20°C.<[6]br>2. Ensure DMSO and peptide are at room temperature before opening/weighing. Use a calibrated balance.

References

  • Kamiya Biomedical Company. (n.d.). PRODUCT DATA SHEET: Z-VAD-FMK (Pan-Caspase Inhibitor).
  • LifeTein®. (n.d.). How to dissolve peptides in DMSO?
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides.
  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide.
  • Park, S., et al. (2015). A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium. Journal of Pharmacopuncture, 18(4), 18-24.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Bachem. (2021). Peptide solubility.
  • MedchemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
  • Wikipedia. (2024). Amino acid.
  • BioCat. (n.d.). Peptide Handling Guideline.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Narita, M., et al. (1989). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Chemistry Letters, 18(7), 1225-1228.
  • gChem. (n.d.). DMSO.
  • Peptide 2.0. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.

Sources

Technical Whitepaper: Optimization of Z-Val-Pro-OH Storage and Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the storage, handling, and stability profile of Z-Val-Pro-OH (N-Benzyloxycarbonyl-L-Valyl-L-Proline). It is designed for researchers requiring high-fidelity preservation of this dipeptide intermediate for use in enzyme inhibition assays (e.g., prolyl oligopeptidase studies) or complex peptide synthesis.

Executive Summary

Z-Val-Pro-OH (CAS: 53331-43-4) is a protected dipeptide derivative often utilized as a chiral building block or enzyme substrate. Its stability is compromised primarily by hygroscopicity and hydrolytic cleavage upon improper solvation. While the Z-group (benzyloxycarbonyl) provides robust N-terminal protection against mild basic conditions, the compound's amorphous solid nature renders it susceptible to moisture absorption, leading to aggregation and gradual acid-catalyzed hydrolysis. This guide outlines a self-validating storage protocol to maintain >98% purity over extended periods.

Part 1: Physicochemical Profile

Understanding the molecular properties is the first step in designing a storage protocol. The hydrophobic Valine and rigid Proline residues create specific solubility constraints.

PropertySpecification
Chemical Name N-Benzyloxycarbonyl-L-Valyl-L-Proline
CAS Number 53331-43-4
Molecular Formula C₁₈H₂₄N₂O₅
Molecular Weight 348.40 g/mol
Physical State White to off-white powder (often amorphous)
Solubility Soluble in DMSO, DMF, Methanol, Ethanol. Poorly soluble in water.
pKa (approx) ~3.5–4.0 (C-terminal carboxylic acid)
Hygroscopicity High (Requires desiccation)

Part 2: Solid-State Stability & Storage

The primary threat to Z-Val-Pro-OH in solid form is atmospheric moisture. As a dipeptide containing Proline, the compound often exhibits an amorphous microstructure, which presents a larger surface area for water adsorption compared to crystalline lattices.

The Degradation Mechanism

Moisture absorption facilitates two degradation pathways:[1]

  • Hydrolysis: Water molecules attack the peptide bond between Val and Pro, or the C-terminal ester if activated.

  • Racemization: While less likely in neutral storage, the presence of moisture and trace impurities can promote chiral inversion at the Valine alpha-carbon over long periods.

Storage Protocol (Solid)
  • Temperature: Store at -20°C (-4°F) .

  • Container: Amber glass vials with Teflon-lined caps (to prevent plasticizer leaching and light exposure).

  • Atmosphere: Argon or Nitrogen overlay is recommended before sealing.

  • Desiccation: Secondary containment in a desiccator is mandatory.

Visualization: Stability Logic

The following diagram illustrates the causality between environmental factors and chemical integrity.

StabilityLogic ZVP Z-Val-Pro-OH (Solid) Hydrolysis Peptide Bond Hydrolysis ZVP->Hydrolysis Catalyzed by H2O Agg Physical Aggregation ZVP->Agg Hygroscopic Effect Racem Racemization (Trace) ZVP->Racem Long-term Stress Moisture Atmospheric Moisture Moisture->ZVP Absorption Heat Heat (>25°C) Heat->ZVP Kinetic Energy

Figure 1: Environmental stress factors leading to chemical degradation.

Part 3: Solubilization & Solution Handling

Critical Warning: Never store Z-Val-Pro-OH in aqueous solution (water/PBS) for more than 24 hours. The acidic nature of the free carboxylic acid can promote auto-catalytic degradation in water.

Solvent Selection
  • Recommended: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) . These aprotic solvents prevent hydrolysis and maintain peptide solubility at high concentrations (e.g., 10–50 mM).

  • Acceptable: Methanol or Ethanol (for short-term use; potential for transesterification if left for months).

  • Avoid: Water, PBS, Tris (unless for immediate use).

The "DMSO Stock" Protocol

This workflow ensures the material remains viable for up to 6 months.

  • Equilibration: Remove the solid vial from -20°C storage. Wait 30 minutes for it to reach room temperature before opening.

    • Why? Opening a cold vial causes immediate condensation of atmospheric water onto the powder, ruining the remaining stock.

  • Solvation: Add anhydrous DMSO to achieve a concentration of 10–50 mM. Vortex gently.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C.

Visualization: Handling Workflow

HandlingWorkflow ColdStorage 1. Remove from -20°C WarmUp 2. Equilibrate to RT (30 mins, Desiccated) ColdStorage->WarmUp Prevent Condensation Weigh 3. Weigh/Dispense (Quickly) WarmUp->Weigh Solvate 4. Solvate in DMSO (Anhydrous) Weigh->Solvate Aliquot 5. Aliquot (Single Use) Solvate->Aliquot Refreeze 6. Store at -80°C Aliquot->Refreeze Avoid Freeze-Thaw

Figure 2: Step-by-step reconstitution workflow to minimize moisture contamination.

Part 4: Quality Control & Validation

To ensure the integrity of your Z-Val-Pro-OH stock, a standard HPLC check is recommended if the material has been stored for >6 months.

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

  • Acceptance Criteria: Main peak area > 98%.

References

Sources

An In-depth Technical Guide to the Role of the Z-Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzyloxycarbonyl (Cbz or Z) group represents a cornerstone in the history of chemical peptide synthesis. Its introduction by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment, transforming the field from one of uncontrolled polymerization into a discipline of precise, stepwise molecular construction.[1][2] This guide provides an in-depth technical analysis of the Z-group, exploring its chemical properties, mechanisms of installation and cleavage, and its strategic role in both solution-phase and solid-phase peptide synthesis. We will delve into the causality behind its selection, its orthogonality with other common protecting groups, and provide field-proven protocols for its application, offering researchers, scientists, and drug development professionals a comprehensive resource on this foundational tool in peptide chemistry.

The Genesis of Controlled Peptide Synthesis: Overcoming Uncontrolled Polymerization

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge. The bifunctional nature of amino acids, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH), led to uncontrolled polymerization when attempting to form a peptide bond.[2] The activation of one amino acid's carboxyl group would result in its indiscriminate reaction with the amino group of another molecule, including itself, leading to a chaotic mixture of polypeptides.[2]

The innovation of the benzyloxycarbonyl (Z) group provided the critical breakthrough. By temporarily "masking" the reactivity of the amino group, chemists could selectively activate the carboxyl group for a single, controlled coupling reaction.[3][4] Once the desired peptide bond was formed, the Z-group could be cleanly removed to reveal the N-terminal amine of the new, elongated peptide, ready for the next coupling cycle. This concept of temporary protection and selective deprotection laid the foundational logic for all modern peptide synthesis strategies.

Chemical Principles of the Z-Protecting Group

The Z-group is an alkoxycarbonyl protecting group valued for its ease of introduction, stability, and multiple cleavage pathways.[5] Its introduction often yields stable, crystalline N-protected amino acids that are easily purified, and it is known to suppress racemization during the activation of the carboxyl group.[5][6]

Mechanism of Protection: Installation of the Z-Group

The most prevalent method for installing the Z-group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[1]

Causality of Experimental Choices:

  • The Base: A base, such as sodium carbonate or sodium hydroxide, is essential for two reasons. First, it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1] Second, it maintains a stable pH, typically between 8 and 10.[5] A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high increases the risk of amino acid racemization.[5]

  • The Reagent: Benzyl chloroformate is highly reactive due to the electron-withdrawing nature of the chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group.[1]

G AA H₂N-CHR-COOH (Amino Acid) ProtectedAA C₆H₅CH₂OCONH-CHR-COOH (Z-Protected Amino Acid) AA->ProtectedAA Nucleophilic Attack CbzCl C₆H₅CH₂OCOCl (Benzyl Chloroformate) CbzCl->ProtectedAA Base Base (e.g., Na₂CO₃) Byproducts HCl + Base-H⁺ Base->Byproducts Neutralization

Caption: Mechanism of N-terminal protection using the Z-group.

Mechanism of Deprotection: Cleavage of the Z-Group

The versatility of the Z-group stems from its susceptibility to removal under several distinct and orthogonal conditions.[7] This allows for strategic flexibility in complex multi-step syntheses.

This is the most common and mildest method for Z-group cleavage.[5][8][9] The reaction involves hydrogen gas (H₂) and a palladium catalyst, typically supported on carbon (Pd/C).[8] The process cleaves the benzylic C-O bond, liberating the free amine, with toluene and carbon dioxide as the only byproducts.[1][9]

Mechanism: The reaction proceeds via reduction with H₂, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the deprotected amine.[1]

G Z_AA Z-NH-CHR-COOH Intermediate [HOOC-NH-CHR-COOH] (Unstable Carbamic Acid) Z_AA->Intermediate Hydrogenolysis Toluene C₆H₅CH₃ (Toluene) Z_AA->Toluene Byproduct H2_PdC H₂ / Pd-C H2_PdC->Intermediate Amine H₂N-CHR-COOH (Deprotected Amine) Intermediate->Amine Decarboxylation CO2 CO₂ Intermediate->CO2

Caption: Deprotection of the Z-group via catalytic hydrogenolysis.

A safer alternative that avoids the handling of flammable hydrogen gas is catalytic transfer hydrogenation .[1][9] This method uses a hydrogen donor molecule, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, to generate hydrogen in situ.[1][10]

The Z-group can also be removed under strong acidic conditions, a method that is particularly useful when the peptide contains functional groups incompatible with hydrogenation (e.g., sulfur-containing residues or alkynes).[7][9][11] The most common reagent is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[5][6] Other strong acids like liquid hydrogen fluoride (HF) or Lewis acids such as aluminum chloride (AlCl₃) can also be employed.[5][11][12]

Mechanism: The cleavage involves protonation of the carbamate's oxygen, followed by nucleophilic attack (Sₙ2) by the bromide ion on the benzyl carbon, releasing the carbamic acid, which then decarboxylates.[1]

G Z_AA Z-NH-CHR-COOH Protonated Z-NH(⁺)-CHR-COOH Z_AA->Protonated Protonation HBr_AcOH HBr / AcOH HBr_AcOH->Protonated CarbamicAcid [HOOC-NH-CHR-COOH] Protonated->CarbamicAcid Sₙ2 Attack by Br⁻ BenzylBromide C₆H₅CH₂Br Protonated->BenzylBromide Amine H₂N-CHR-COOH CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Deprotection of the Z-group via acidic cleavage.

While effective, acid-mediated deprotection is harsher than hydrogenolysis and can potentially damage sensitive peptide structures.[13] However, for industrial-scale synthesis, it offers a metal-free, scalable, and often more cost-effective alternative.[13]

Strategic Application and Orthogonality

The choice of a protecting group strategy is paramount to the success of a peptide synthesis campaign. The Z-group's unique stability and deprotection profile make it a valuable component of the synthetic chemist's toolbox.

Role in Solution-Phase vs. Solid-Phase Synthesis
  • Solution-Phase Peptide Synthesis (LPPS): The Z-group was the workhorse of classical LPPS, where intermediates are isolated and purified after each coupling step.[14] Its ability to provide crystalline, easily handled intermediates was a significant advantage.[5]

  • Solid-Phase Peptide Synthesis (SPPS): In modern SPPS, the Z-group is less commonly used for temporary α-amino protection, a role now dominated by the base-labile Fmoc group.[15] However, it remains highly relevant for the "permanent" protection of amino acid side chains, particularly the ε-amino group of lysine in Boc-based strategies.[6][16] For instance, the 2-chlorobenzyloxycarbonyl (Z(2-Cl)) group is stable to the acidic conditions used to remove the α-amino Boc group but can be cleaved at the end of the synthesis with strong acid.[6][16]

Orthogonality: A Pillar of Synthesis Strategy

A key advantage of the Z-group is its orthogonality with the two other major carbamate protecting groups: Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl).[1][8] This means each group can be selectively removed under distinct conditions without affecting the others, allowing for complex synthetic designs like the synthesis of branched or cyclic peptides.[6][8]

Protecting Group Abbreviation Cleavage Conditions Primary Application
BenzyloxycarbonylZ, CbzCatalytic Hydrogenolysis (H₂/Pd); Strong Acid (HBr/AcOH)[6][8]Solution-Phase Nα-protection; Side-chain protection (Lys)[6][16]
tert-ButoxycarbonylBocModerate Acid (TFA)[6]SPPS Nα-protection; Side-chain protection (Fmoc strategy)[6]
9-FluorenylmethyloxycarbonylFmocMild Base (e.g., 20% Piperidine in DMF)[6][15]SPPS Nα-protection (dominant method)[6][15]
Table 1: Comparison of Common Amine Protecting Groups in Peptide Synthesis.

Field-Proven Methodologies: Experimental Protocols

The following protocols are provided as a self-validating system for the application and removal of the Z-group.

Protocol 1: General Procedure for N-Protection of an Amino Acid with Cbz-Cl
  • Dissolution: Dissolve the amino acid (1.0 eq.) in a 1-2 M solution of sodium hydroxide (2.0 eq.) with cooling in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 10°C. Concurrently, add a 2 M NaOH solution as needed to maintain the pH between 8 and 10.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Workup: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1 M HCl. The Z-protected amino acid will typically precipitate as a white solid or oil.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If an oil forms, extract it with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Deprotection of the Z-Group via Catalytic Hydrogenolysis
  • Setup: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight relative to the substrate).

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂), either from a balloon or a hydrogenation apparatus, at atmospheric pressure.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Protocol 3: Deprotection of the Z-Group with HBr in Acetic Acid
  • Reaction Setup: Dissolve the Z-protected peptide in glacial acetic acid. Cool the solution in an ice bath.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (typically 5-10 equivalents).

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Precipitation: Upon completion, add the reaction mixture dropwise to a large volume of cold, vigorously stirred diethyl ether. The peptide hydrobromide salt will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the deprotected peptide salt.

Conclusion and Future Perspective

The benzyloxycarbonyl group fundamentally enabled the field of rational peptide synthesis. Its introduction provided the first reliable method for the controlled, stepwise assembly of amino acids, a principle that underpins all subsequent advancements in the field.[1][2] While modern solid-phase peptide synthesis often favors the Fmoc/tBu strategy for its mildness and efficiency, the Z-group remains an indispensable tool.[15] Its unique deprotection conditions, robust stability, and historical significance ensure its continued use in solution-phase synthesis, fragment condensation, and as a critical side-chain protecting group in complex synthetic endeavors. The legacy of the Z-group is not merely historical; it is a testament to the power of strategic chemical control and continues to be a vital component in the synthesis of peptides for research, diagnostics, and therapeutic development.

References

  • Title: Cbz Definition - Organic Chemistry Key Term - Fiveable Source: Fiveable URL
  • Title: Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds Source: American Chemical Society URL
  • Title: Protecting Groups in Peptide Synthesis: A Detailed Guide Source: Creative Peptides URL
  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL
  • Title: Amino protecting group—benzyloxycarbonyl (Cbz)
  • Title: Deprotection Reactions Using the H-Cube® Continuous Flow Reactor Source: ThalesNano URL
  • Title: Z - Benzyloxycarbonyl Source: Bachem URL
  • Title: Overcoming Aggregation in Solid-phase Peptide Synthesis Source: Sigma-Aldrich URL
  • Title: Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups Source: Request PDF URL
  • Title: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL
  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL
  • Title: Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine Source: Benchchem URL
  • Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL
  • Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL
  • Title: Introduction to Peptide Synthesis Source: Master Organic Chemistry URL
  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL
  • Title: Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis Source: Technical Disclosure Commons URL
  • Title: Protecting Groups in Peptide Synthesis Source: Request PDF - ResearchGate URL
  • Title: Protecting group Source: Wikipedia URL
  • Title: Adding Cbz Protecting Group Mechanism Source: Organic Chemistry - YouTube URL
  • Title: The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group Source: Benchchem URL
  • Title: Solid-Phase vs.
  • Title: Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Introduction: The Significance of Prolyl Oligopeptidase (POP) in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on Z-Val-Pro-OH: A Prolyl Oligopeptidase Inhibitor

Prolyl Oligopeptidase (POP), also known as Prolyl Endopeptidase (PREP), is a serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides.[1][2] First identified approximately five decades ago as an enzyme capable of cleaving oxytocin, its primary function is to hydrolyze small peptides (less than 30 amino acids) at the C-terminal side of internal proline residues.[3][4] This specificity places POP at the center of neuropeptide metabolism, influencing the activity of substances like vasopressin, substance P, and thyrotropin-releasing hormone, which are deeply involved in learning and memory processes.[2][5]

Given its high expression in the brain and its role in regulating cognition-related neuropeptides, POP quickly emerged as a compelling therapeutic target for neurological disorders.[3] Elevated POP activity has been observed in patients with neurodegenerative diseases, suggesting that inhibiting this enzyme could be a viable strategy to restore cognitive functions and offer neuroprotection.[5][6] This hypothesis catalyzed extensive research in both academia and industry to develop potent and specific POP inhibitors.[3] This guide focuses on a representative member of the peptidomimetic inhibitor class, N-benzyloxycarbonyl-L-valyl-L-proline (Z-Val-Pro-OH), exploring its scientific context, synthesis, mechanism of action, and the experimental protocols required for its characterization.

A Historical Perspective: The Dawn of POP Inhibition

The field of POP inhibition was largely defined by the discovery of N-benzyloxycarbonyl-L-prolyl-L-prolinal (Z-Pro-Prolinal).[4] This compound, a peptidomimetic analog, established a foundational scaffold from which a majority of subsequent POP inhibitors have been derived.[6][7] The design principle is logical: create a molecule that mimics the natural substrate of POP to competitively block its active site. Z-Pro-Prolinal and its analogs have demonstrated significant cognition-enhancing properties in various preclinical models, validating the therapeutic concept.[8] While many potent inhibitors have been developed, only a few have advanced to clinical trials, often hampered by challenges in pharmacokinetics and a complete understanding of POP's diverse biological roles beyond neuropeptide degradation.[6] Z-Val-Pro-OH belongs to this legacy, representing a rational modification of the dipeptide structure to explore interactions within the enzyme's active site.

Core Compound Analysis: N-Benzyloxycarbonyl-L-valyl-L-proline (Z-Val-Pro-OH)

Z-Val-Pro-OH is a dipeptide composed of L-valine and L-proline, with the N-terminus of valine protected by a benzyloxycarbonyl (Z) group. This "Z" group is critical, as it often enhances the inhibitory activity of peptide-based molecules. The structure combines the hydrophobicity of the valine side chain with the unique cyclic structure of proline, a key recognition element for the POP enzyme.

Molecular Profile & Quantitative Data
PropertyValueSource
Compound Name N-benzyloxycarbonyl-L-valyl-L-prolineN/A
Abbreviation Z-Val-Pro-OHN/A
Molecular Formula C₁₉H₂₆N₂O₅Calculated
Molecular Weight 378.42 g/mol Calculated
CAS Number Not availableN/A
Logical Synthesis Pathway

The synthesis of Z-Val-Pro-OH is a multi-step process grounded in standard peptide chemistry. The strategy involves protecting the N-terminus of L-valine, coupling it with an esterified L-proline to form the dipeptide, and finally, hydrolyzing the ester to yield the terminal carboxylic acid.

Step 1: Synthesis of N-benzyloxycarbonyl-L-valine (Z-Val-OH)

  • Dissolution: Dissolve L-valine (1 equivalent) in a 1M sodium hydroxide (NaOH) solution (2 equivalents) in a reaction vessel cooled in an ice bath (0-5 °C).

  • Protection Reaction: While vigorously stirring, slowly and simultaneously add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) and a 2M NaOH solution. Critically, maintain the pH of the reaction mixture between 9 and 10 throughout the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the aqueous mixture twice with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer again in an ice bath and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). The product, Z-Val-OH, should precipitate as a white solid.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent system like ethyl acetate/hexane to achieve high purity.[9]

Step 2: Peptide Coupling to form Z-Val-Pro-OMe

  • Activation: Dissolve the synthesized Z-Val-OH (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C. Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS, 1.1 equivalents). Stir for 30-60 minutes to form the activated ester.

  • Coupling Reaction: In a separate flask, dissolve L-proline methyl ester hydrochloride (H-Pro-OMe·HCl, 1 equivalent) in DCM and add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, 1.1 equivalents) to neutralize the salt. Add this solution to the activated Z-Val-OH mixture.

  • Reaction Progression: Allow the reaction to proceed at 0 °C for 2 hours and then warm to room temperature, stirring overnight. The formation of a urea byproduct (DCU) from the DCC coupling agent will be visible as a white precipitate.

  • Purification: Filter off the DCU precipitate. Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dipeptide ester, Z-Val-Pro-OMe.[10]

Step 3: Saponification to Z-Val-Pro-OH

  • Hydrolysis: Dissolve the crude Z-Val-Pro-OMe (1 equivalent) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the mixture at room temperature overnight.[11]

  • Reaction Monitoring: Monitor the hydrolysis of the methyl ester by TLC until the starting material is consumed.

  • Purification: Concentrate the mixture under reduced pressure to remove the THF. Wash the remaining aqueous solution with a nonpolar solvent like methyl tert-butyl ether (MTBE) to remove any organic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. The final product, Z-Val-Pro-OH, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure dipeptide.[11]

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Peptide Coupling cluster_step3 Step 3: Saponification L_Val L-Valine Z_Val_OH Z-Val-OH L_Val->Z_Val_OH  NaOH (aq) Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Z_Val_OH Z_Val_Pro_OMe Z-Val-Pro-OMe Z_Val_OH->Z_Val_Pro_OMe  DCC/NHS Pro_OMe L-Proline Methyl Ester (H-Pro-OMe) Pro_OMe->Z_Val_Pro_OMe Final_Product Z-Val-Pro-OH Z_Val_Pro_OMe->Final_Product  LiOH, THF/H₂O

Caption: Synthetic pathway for Z-Val-Pro-OH.

Mechanism of Action: Competitive Inhibition of Prolyl Oligopeptidase

Z-Val-Pro-OH is designed to act as a competitive inhibitor of Prolyl Oligopeptidase. The core principle of its action is its structural resemblance to the natural dipeptide substrates of POP. The enzyme's active site contains a catalytic triad (Ser-Asp-His) typical of serine proteases, along with substrate-binding pockets that recognize the proline residue.

The inhibitor molecule, Z-Val-Pro-OH, binds reversibly to the active site of the enzyme, physically occluding it and preventing the binding of the natural substrate. The proline ring of the inhibitor is crucial for recognition and binding to the S1 subsite of the enzyme, while the adjacent valine residue interacts with the S2 subsite. The N-terminal benzyloxycarbonyl group can form additional hydrophobic and hydrogen-bonding interactions, enhancing the binding affinity and, consequently, the inhibitory potency. Because the inhibitor competes with the substrate for the same binding site, its effect can be overcome by increasing the substrate concentration.

Visualization of Competitive Inhibition

Inhibition_Mechanism cluster_enzyme POP Enzyme Enzyme Active Site Products Cleaved Products Enzyme->Products Catalyzes Substrate Natural Substrate Substrate->Enzyme Binds Inhibitor Z-Val-Pro-OH (Inhibitor) Inhibitor->Enzyme Competes & Blocks

Caption: Competitive inhibition of the POP enzyme.

Protocol for In Vitro Characterization: POP Inhibition Assay

To validate the inhibitory potential of Z-Val-Pro-OH, a robust and reproducible enzyme inhibition assay is essential. This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) value.

Self-Validating Experimental Protocol

Objective: To determine the IC₅₀ of Z-Val-Pro-OH against purified Prolyl Oligopeptidase.

Materials:

  • Purified human recombinant POP enzyme.

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-Glycyl-L-Prolyl-7-amino-4-methylcoumarin).

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5) with additives like EDTA and DTT.

  • Z-Val-Pro-OH (test inhibitor) dissolved in DMSO.

  • Known POP inhibitor (e.g., Z-Pro-Prolinal) as a positive control.

  • 96-well black microplates, suitable for fluorescence measurements.

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Z-Val-Pro-OH (e.g., 10 mM) in 100% DMSO.

    • Create a serial dilution series of Z-Val-Pro-OH in assay buffer. It is critical to ensure the final DMSO concentration in all wells is constant and low (e.g., ≤1%) to avoid solvent interference. A typical concentration range for testing might be 100 µM down to 1 nM.

    • Prepare working solutions of the POP enzyme and the Z-Gly-Pro-AMC substrate in the assay buffer. The final concentrations used should be optimized based on enzyme activity and substrate Km (e.g., enzyme at a concentration that gives a linear reaction rate and substrate at or below its Km).

  • Assay Setup (per well of a 96-well plate):

    • Test Wells: Add 50 µL of assay buffer and 25 µL of the Z-Val-Pro-OH serial dilutions.

    • Positive Control Wells: Add 50 µL of assay buffer and 25 µL of the positive control inhibitor (e.g., Z-Pro-Prolinal at a concentration known to give >90% inhibition).

    • Negative Control (100% Activity) Wells: Add 50 µL of assay buffer and 25 µL of assay buffer containing the same final concentration of DMSO as the test wells.

    • Blank (No Enzyme) Wells: Add 75 µL of assay buffer.

  • Enzyme Addition & Pre-incubation:

    • Add 25 µL of the POP enzyme working solution to all wells except the blank wells.

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction & Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate working solution to all wells.

    • Immediately place the plate in the fluorescence reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) for 15-30 minutes at 37 °C. The rate of increase in fluorescence is directly proportional to the enzyme activity.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of Z-Val-Pro-OH using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_negative_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

  • Myöhänen, T., & García-Horsman, J. A. (2020). The role of prolyl oligopeptidase, understanding the puzzle. Frontiers in Molecular Biosciences, 7, 133. [Link]

  • Wilson, G., Hayes, M., & Carney, B. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition, 63(26), 7794-7808. [Link]

  • Morelli, M., et al. (2023). Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro. Respiratory Research, 24(1), 1-15. [Link]

  • Wikipedia contributors. (2023, December 29). Prolyl endopeptidase. In Wikipedia, The Free Encyclopedia. [Link]

  • Nissinen, E., et al. (2023). The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance. Antioxidants, 12(6), 1279. [Link]

  • ResearchGate. Z-prolyl-prolinal and the inhibitors used in the study. [Link]

  • Hellinen, L., et al. (2022). Inhibition of prolyl oligopeptidase. Biomedicine & Pharmacotherapy, 146, 112501. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Zaleplon? [Link]

  • García-Horsman, J. A., et al. (2011). Low molecular weight inhibitors of Prolyl Oligopeptidase: A review of compounds patented from 2003 to 2010. Expert Opinion on Therapeutic Patents, 21(10), 1577-1592. [Link]

  • Myöhänen, T. T., et al. (2006). A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine. Toxicology in Vitro, 20(8), 1446-1454. [Link]

  • Proteopedia. Prolyl Endopeptidase. [Link]

  • Van der Veken, P., et al. (2021). Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. Journal of Medicinal Chemistry, 64(15), 11049-11060. [Link]

  • Pentelute, B. L., et al. (2024). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 121(12), e2318105121. [Link]

  • Wikipedia contributors. (2024, January 28). Amino acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Orhan, I. E. (2003). Prolyl Endopeptidase Enzyme Inhibitors of Plant Origin. Turkish Journal of Pharmaceutical Sciences, 1(1), 33-48. [Link]

  • Google Patents. (2016). A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide.
  • Thore, M., & Dhaliwal, J. S. (2024). Valproic Acid. In StatPearls. StatPearls Publishing. [Link]

  • PrepChem. Synthesis of Z-Pro-Val-Phe-Phe-OCH3. [Link]

  • Zosel, A., et al. (2014). The Clinical and Forensic Toxicology of Z-drugs. Journal of Analytical Toxicology, 38(4), 159-172. [Link]

  • Google Patents. (2004). Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
  • PrepChem. Synthesis of N-benzyloxycarbonyl-L-alanyl-L-proline ethylamide. [Link]

  • Aapptec Peptides. Z-Val-OH product page. [Link]

  • Döble, A., et al. (1996). The mechanism of action of zopiclone. European Neuropsychopharmacology, 6(S3), 36. [Link]

  • Taylor & Francis Online. Prolyl endopeptidase – Knowledge and References. [Link]

  • Arnold, L. D., et al. (1989). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 67, 131. [Link]

  • Zhang, L., et al. (2022). Discovery of SARS-CoV-2 main protease covalent inhibitors from a DNA-encoded library selection. RSC Chemical Biology, 3(2), 169-176. [Link]

Sources

Structural Elucidation and Conformational Analysis of Z-Val-Pro-OH: A Technical Guide to NMR Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Z-Val-Pro-OH (N-benzyloxycarbonyl-L-valyl-L-proline) represents a critical structural motif in peptide chemistry. As a dipeptide intermediate, it serves as a fundamental building block for bioactive peptidomimetics and protease inhibitors. However, for the analytical scientist, this molecule presents a distinct challenge: rotameric heterogeneity .

Unlike simple organic small molecules, Z-Val-Pro-OH contains a tertiary amide bond between the Valine and Proline residues. The steric hindrance and partial double-bond character of this N-alkylated amide bond restrict rotation, leading to the simultaneous existence of cis and trans conformers in solution on the NMR timescale.

This guide provides a rigorous, self-validating framework for the NMR characterization of Z-Val-Pro-OH, distinguishing intrinsic rotameric complexity from synthetic impurities.

Part 1: The Physics of Isomerism (The Core Challenge)

The primary source of spectral complexity in Z-Val-Pro-OH is the equilibrium between the trans (major) and cis (minor) isomers. In the trans form, the alpha-carbon of Valine and the alpha-carbon of Proline are on opposite sides of the amide bond (dihedral angle


). In the cis form, they are on the same side (

).

This equilibrium results in signal doubling in both


H and 

C NMR spectra, often misinterpreted by novice researchers as contamination.
Visualization: Rotameric Equilibrium

The following diagram illustrates the structural interconversion and the specific steric clashes that dictate population ratios.

RotamerLogic Trans Trans Isomer (Major) (Val-Cα and Pro-Cα anti) Barrier Activation Barrier ~20 kcal/mol Trans->Barrier Slow Exchange (NMR Timescale) Cis Cis Isomer (Minor) (Val-Cα and Pro-Cα syn) Cis->Barrier Steric Steric Clash: Val Isopropyl vs Pro Ring Steric->Cis Destabilizes Barrier->Trans Barrier->Cis

Figure 1: The restricted rotation of the Val-Pro tertiary amide bond creates distinct magnetic environments for the major and minor conformers.

Part 2: Experimental Protocol

To ensure reproducibility and accurate assignment, the following protocol controls for concentration and solvent effects which significantly shift the cis/trans ratio.

Sample Preparation
  • Solvent Selection: DMSO-d

    
      is the preferred solvent.
    
    • Reasoning: It provides excellent solubility for the protected peptide and, unlike CDCl

      
      , slows the proton exchange rate of the Valine amide (NH) and the carboxylic acid, making them visible.
      
    • Note: In DMSO, the trans:cis ratio is typically between 3:1 and 4:1.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce aggregation, broadening the amide peaks.

  • Temperature: Run standard acquisition at 298 K (25°C) .

    • Validation Step: If "impurity" peaks are suspected, heat the sample to 340 K. If the peaks coalesce (merge) into single averages, they are rotamers. If they remain distinct, they are impurities.

Part 3: H NMR Data Analysis

The proton spectrum will show two sets of signals.[1][2][3][4][5][6] The integration values must be normalized to the Z-group aromatics (5H) or the Valine methyls (6H total).

Representative Chemical Shift Assignments (DMSO-d )

Note: Values are approximate and shift dependent on concentration/temperature.

Proton GroupResidueApprox.[1][3][4][6][7][8][9][10][11] Shift (

ppm)
MultiplicityDiagnostic Feature
Amide NH Val7.2 – 7.8DoubletVisible in DMSO; often doubled (Major/Minor).
Aromatics Z (Cbz)7.30 – 7.40MultipletIntegration Reference (5H). Usually overlaps for both isomers.
Benzylic CH

Z (Cbz)5.00 – 5.10Singlet/AB qCan appear as an AB quartet due to chirality of Val.
Alpha-H (

)
Pro4.30 – 4.50MultipletDistinctive downfield shift; diagnostic for Proline.
Alpha-H (

)
Val3.90 – 4.10Triplet/DDCoupled to NH and Beta-H.
Delta-H (

)
Pro3.40 – 3.70MultipletAdjacent to the tertiary amide nitrogen.
Beta/Gamma-H Pro1.80 – 2.20MultipletRing protons, often overlapping.
Beta-H Val1.90 – 2.10MultipletMethine of the isopropyl group.
Methyls (

)
Val0.80 – 0.95DoubletsKey Indicator: Often appears as 4 sets of doublets (2 for Major, 2 for Minor) due to rotamers.
Carboxylic OH C-term12.0 – 12.5Broad SingletOnly visible in very dry DMSO.
Critical Analysis: The "Doublet of Doublets" Trap

Novice analysts often misidentify the Valine methyl region (0.8–1.0 ppm) as "impure" because they see four doublets instead of two.

  • Explanation: Valine has two diastereotopic methyls (Methyl A and Methyl B).

  • Rotamer Effect:

    • Major Isomer: Methyl A (d) + Methyl B (d)

    • Minor Isomer: Methyl A' (d) + Methyl B' (d)

  • Result: A complex cluster of peaks. Action: Integrate the entire region; it should sum to 6H relative to the 5H aromatic signal.

Part 4: C NMR Data Analysis

Carbon NMR provides the most definitive proof of the Z-Val-Pro skeleton due to the wide dispersion of carbonyl signals.

Carbon TypeResidueShift (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

ppm)
Assignment Logic
Acid C=O Pro-COOH172.0 – 174.0Most downfield carbonyl.
Amide C=O Val-C=O170.0 – 171.5Tertiary amide (Val-Pro bond). Sensitive to cis/trans.[8]
Carbamate C=O Z-C=O156.0 – 157.0Characteristic of Cbz protection.
Aromatics Z (Cbz)127.0 – 137.0Phenyl ring carbons.
Benzylic CH

Z (Cbz)65.0 – 66.0CH

next to Oxygen.
Alpha-C Pro58.0 – 60.0Adjacent to Nitrogen and Carboxyl.
Alpha-C Val56.0 – 58.0Adjacent to Nitrogen and Carbonyl.
Delta-C Pro46.0 – 47.5Diagnostic: Large shift difference between cis and trans.
Methyls Val18.0 – 19.5Distinct signals for diastereotopic methyls.

Part 5: Advanced Validation (2D NMR)

To definitively assign the cis and trans forms, NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard. It detects protons that are close in space (< 5 Å) regardless of chemical bonding.

The NOESY Logic Flow
  • Trans Isomer: The Valine Alpha-proton (

    
    ) is close to the Proline Delta-protons (
    
    
    
    ).
  • Cis Isomer: The Valine Alpha-proton (

    
    ) is close to the Proline Alpha-proton (
    
    
    
    ).

NOESY_Logic Start Start: Identify Val-Hα Signal Decision Observe NOE Cross-peaks Start->Decision ResultTrans Strong NOE to Pro-Hδ (Ring Side Chain) Decision->ResultTrans Path A ResultCis Strong NOE to Pro-Hα (Alpha Proton) Decision->ResultCis Path B ConclusionTrans Conclusion: Trans Isomer (Major Conformer) ResultTrans->ConclusionTrans ConclusionCis Conclusion: Cis Isomer (Minor Conformer) ResultCis->ConclusionCis

Figure 2: Spatial correlations (NOE) allow definitive assignment of the major and minor spectral species.

References

  • Isomerization in Proline Peptides: Levian-Teitelbaum, D., et al. (1989). "1H-NMR studies of receptor-selective substance P analogues reveal distinct predominant conformations in DMSO-d6." Biopolymers, 28(1), 51-64.[12]

  • General Peptide NMR Shifts: Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135–140.

  • pH Influence on Val-Pro Isomerization: Rao, G., et al. (2010). "Influence of pH on the cis–trans isomerization of Valine-Proline dipeptide: An integrated NMR and theoretical investigation." Chemical Physics Letters.

  • 13C NMR of Proline Peptides: London, R. E., et al. (1978). "13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides." Biochemistry, 17(19), 4064–4070.

Sources

Technical Guide: Mass Spectrometry Analysis of Z-Val-Pro-OH

[1]

Executive Summary

This technical guide details the mass spectrometry (MS) analysis of Z-Val-Pro-OH (N-Benzyloxycarbonyl-L-Valyl-L-Proline), a critical intermediate in peptide synthesis and a reference standard in protease assays.[1] This document is designed for analytical scientists and drug development professionals, moving beyond basic operation to cover mechanistic fragmentation, method development logic, and impurity profiling.

Part 1: Molecular Architecture & MS Behavior

Understanding the physicochemical properties of Z-Val-Pro-OH is the prerequisite for successful ionization and separation.

Physicochemical Profile

The molecule consists of a hydrophobic benzyloxycarbonyl (Z) protecting group, a valine residue, and a C-terminal proline.

PropertyValueMS Implication
Formula

Defines isotope distribution.[1]
Monoisotopic Mass 348.1685 DaExact mass for high-resolution MS (HRMS).[1]

349.1758 DaThe primary precursor ion in ESI(+).[1]
Hydrophobicity High (due to Z-group)Requires high organic content for elution.[1]
Solubility MeOH, ACN, DMFPoor water solubility; impacts sample prep.
Ionization Logic (ESI+)

Electrospray Ionization (ESI) in positive mode is the standard for this analyte.[1]

  • Protonation Site: The amide nitrogen between Val and Pro is the most likely site of protonation, alongside the secondary amine of the proline ring (if unprotected, but here it is part of the amide bond) and the carbonyl oxygens.

  • Adducts: Sodium (

    
    : 371.[1]16) and Potassium (
    
    
    : 387.[1]13) adducts are common in non-acidic mobile phases.[1] To force the protonated species (
    
    
    ), the mobile phase must contain a volatile acid (Formic Acid).

Part 2: Sample Preparation & Chromatography[2][3]

Sample Preparation Protocol

Objective: Solubilize the hydrophobic Z-peptide without inducing precipitation in the LC flow path.

Step-by-Step Methodology:

  • Stock Solution: Weigh ~1.0 mg of Z-Val-Pro-OH. Dissolve in 1.0 mL of 100% Methanol (MeOH) . Vortex for 30 seconds.[1]

    • Causality: The Z-group renders the molecule insoluble in pure water. MeOH ensures complete dissolution.[1]

  • Working Standard: Dilute the stock 1:100 using 50:50 Water:Acetonitrile (0.1% Formic Acid) .

    • Causality: Matching the diluent to the initial mobile phase conditions prevents peak distortion (solvent effects) during injection.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates that could clog the UHPLC column.

LC Method Development
  • Column Selection: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1]

    • Reasoning: The hydrophobic Z-group requires a non-polar stationary phase for adequate retention.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

    • Note: Formic acid suppresses silanol activity and aids protonation.[1]

Gradient Table:

Time (min) % B (ACN) Flow Rate (mL/min) Event
0.00 10 0.4 Loading/Desalting
1.00 10 0.4 Isocratic Hold
4.00 90 0.4 Elution of Z-Val-Pro-OH
5.00 90 0.4 Column Wash

| 5.10 | 10 | 0.4 | Re-equilibration |

Part 3: Fragmentation Dynamics (MS/MS)

This section details the collision-induced dissociation (CID) pathways used for Multiple Reaction Monitoring (MRM).

Fragmentation Mechanism

When the protonated precursor (

1
  • Z-Group Cleavage (Diagnostic): The benzyloxycarbonyl group cleaves to form the stable Tropylium ion (

    
    ) at 
    
    
    91.0
    .[1] This is the most sensitive transition for Z-protected peptides.[1]
  • Peptide Backbone Cleavage (y-ion): Cleavage of the Val-Pro amide bond releases the C-terminal Proline fragment (y1 ion).[1]

    • Structure:

      
      .[1]
      
    • Mass:

      
       116.1 .[1]
      
  • b-ion Formation: The N-terminal fragment containing the Z-group and Valine residue.[1]

    • Structure:

      
      .[1]
      
    • Mass:

      
       233.1 .[1]
      
Visualization of Fragmentation Pathway

FragmentationPathwayPrecursorPrecursor Ion [M+H]+m/z 349.2(Z-Val-Pro-OH)TropyliumProduct Ion 1m/z 91.0(Tropylium C7H7+)Precursor->Tropylium Z-group Cleavage(High Energy)Y_Iony1 Ionm/z 116.1(Proline-OH)Precursor->Y_Ion Amide Hydrolysis(Med Energy)B_Ionb2 Ionm/z 233.1(Z-Val Acylium)Precursor->B_Ion Amide Cleavage(Med Energy)

Caption: CID fragmentation pathway of Z-Val-Pro-OH showing the three primary diagnostic transitions.

Part 4: Protocol: Impurity Profiling in Peptide Synthesis

This protocol validates the purity of Z-Val-Pro-OH or detects it as an impurity in downstream synthesis.[1]

Experimental Workflow

WorkflowSampleCrude PeptideSampleDissolveSolubilization(MeOH/H2O)Sample->DissolveLCUHPLC Separation(C18 Column)Dissolve->LCMSESI-MS/MS(MRM Mode)LC->MS ElutionDataQuantitation &Purity AnalysisMS->Data m/z 349->91

Caption: Integrated workflow for the detection and quantitation of Z-Val-Pro-OH impurities.

Mass Spectrometer Settings (Triple Quadrupole)

These settings are a starting point and should be optimized via direct infusion.[1]

ParameterSettingRationale
Ion Source ESI PositiveAmide protonation.
Capillary Voltage 3.5 kVStandard for positive mode stability.[1]
Desolvation Temp 350°CEnsures solvent evaporation for hydrophobic analytes.[1]
Cone Voltage 30 VPrevents in-source fragmentation of the Z-group.[1]
Collision Energy (CE) 20-35 eVHigher CE required for Z-group cleavage (91 ion).[1]
MRM Transition List

For quantitative analysis, monitor the following transitions:

  • Quantifier:

    
     (High intensity, specific to Z-group).[1]
    
  • Qualifier 1:

    
     (Confirms Proline C-terminus).[1]
    
  • Qualifier 2:

    
     (Confirms Z-Val sequence).
    

References

  • Paizs, B., & Suhai, S. (2005).[1] Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. [1]

  • Harrison, A. G. (2009).[1] Mass Spectrometry of Peptides. CRC Press.[1][2] (Referencing benzyl cation formation mechanisms).

  • PubChem. (2024).[1] Compound Summary: Z-Pro-Pro-OH (Analogous fragmentation data). National Library of Medicine.[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: Z-Pro-OH (Solubility and Physical Data). [1]

A Comprehensive Technical Guide to Z-Val-Pro-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Z-Val-Pro-OH (N-Carbobenzyloxy-L-valyl-L-proline), a dipeptide of significant interest in biochemical research and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the procurement, synthesis, key applications, and mechanistic insights of this compound, offering a robust resource for its effective utilization in the laboratory.

Sourcing and Procurement of Z-Val-Pro-OH

For researchers seeking to acquire Z-Val-Pro-OH, several reputable chemical suppliers offer this compound. It is crucial to verify the purity and analytical data provided by the vendor to ensure the quality and reproducibility of experimental results.

Table 1: Key Suppliers of Z-Val-Pro-OH

SupplierPurity SpecificationCAS NumberMolecular FormulaMolecular Weight
BOC Sciences≥ 98% (HPLC)53331-43-4C18H24N2O5348.4 g/mol
CookeChem98% (HPLC)53331-43-4C18H24N2O5348.39 g/mol
J&K Scientific LLCNot specified53331-43-4C18H24N2O5348.39 g/mol
Henan Aochuang Chemical Co.,Ltd.Not specified53331-43-4C18H24N2O5348.39 g/mol

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of Z-Val-Pro-OH: A Methodological Overview

The synthesis of Z-Val-Pro-OH can be approached through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice of method depends on the desired scale, purity requirements, and available laboratory equipment.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides by assembling amino acids on a solid support.[1] This technique simplifies the purification process as reagents and by-products are easily washed away.[1]

Workflow for Solid-Phase Synthesis of Z-Val-Pro-OH

Caption: General workflow for the solid-phase synthesis of Z-Val-Pro-OH.

Detailed Protocol for Solid-Phase Synthesis of Z-Val-Pro-OH:

This protocol is a guideline and may require optimization based on the specific resin and reagents used.

  • Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM) for at least 30 minutes.[2]

  • First Amino Acid Loading: Dissolve Fmoc-L-Proline-OH and a base such as N,N-diisopropylethylamine (DIPEA) in DCM. Add the solution to the swelled resin and agitate for 2-4 hours.

  • Capping: To block any unreacted sites on the resin, treat with a solution of methanol, DIPEA, and DCM.

  • Fmoc Deprotection: Wash the resin with DCM and then treat with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the proline residue.

  • Second Amino Acid Coupling: In a separate vessel, activate Z-L-Valine-OH with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to release the Z-Val-Pro-OH dipeptide.[3]

  • Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solution, which can be advantageous for large-scale synthesis.

Workflow for Solution-Phase Synthesis of Z-Val-Pro-OH

Caption: General workflow for the solution-phase synthesis of Z-Val-Pro-OH.

Detailed Protocol for Solution-Phase Synthesis of Z-Val-Pro-OH:

This protocol provides a general framework for the solution-phase synthesis of Z-Val-Pro-OH.

  • Proline Protection: Protect the carboxylic acid of L-proline, for instance, as a methyl or benzyl ester, to prevent self-coupling.

  • Z-Valine Activation: Activate the carboxylic acid of Z-L-Valine-OH using a suitable activating agent, such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), to form an active ester.

  • Coupling Reaction: React the activated Z-L-Valine-OH with the proline ester in an appropriate organic solvent like DCM or DMF.

  • Work-up and Purification of Dipeptide Ester: After the reaction is complete, filter to remove the dicyclohexylurea (DCU) by-product. Purify the resulting Z-Val-Pro-ester by extraction and/or column chromatography.

  • Ester Deprotection: Hydrolyze the ester group of the purified dipeptide ester, for example, using lithium hydroxide (LiOH) in a mixture of THF and water, to yield Z-Val-Pro-OH.

  • Final Purification: Purify the final product by recrystallization or column chromatography to obtain Z-Val-Pro-OH of high purity.

Mechanism of Action and Applications in Drug Discovery

Z-Val-Pro-OH and its derivatives are recognized as potent inhibitors of certain proteases, particularly post-proline cleaving enzymes (PPCEs).[4][5] These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in several diseases.[5]

Inhibition of Post-Proline Cleaving Enzymes

The mechanism of inhibition by Z-Val-Pro-OH is believed to involve its interaction with the active site of PPCEs. A closely related compound, N-Benzyloxycarbonyl-valyl-prolinal, functions as a transition-state aldehyde inhibitor of post-proline cleaving enzyme.[6] This suggests that the valine and proline residues of Z-Val-Pro-OH likely bind to the S1 and S2 pockets of the enzyme, respectively, while the N-terminal benzyloxycarbonyl (Z) group provides stability and aids in positioning the inhibitor within the active site.

Diagram of Putative Inhibition Mechanism

Inhibition_Mechanism cluster_Enzyme Post-Proline Cleaving Enzyme cluster_Inhibitor Z-Val-Pro-OH Enzyme S2 Pocket S1 Pocket Catalytic Site Inhibitor Z-group Valine Proline OH Inhibitor:val->Enzyme:s2 Binding Inhibitor:pro->Enzyme:s1 Binding Inhibitor:oh->Enzyme:cat Interaction

Sources

Methodological & Application

Topic: Strategic Selection of Coupling Agents for the Sterically Hindered Dipeptide Z-Val-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The synthesis of peptides containing sterically demanding residues is a persistent challenge in medicinal chemistry and drug development. The dipeptide Z-Val-Pro-OH, which incorporates the bulky, β-branched valine and the conformationally rigid secondary amine proline, represents a classic "difficult coupling" scenario. Successful amide bond formation at the C-terminus of this dipeptide requires a careful balance of carboxyl group activation and minimization of side reactions. This application note provides a comprehensive guide for researchers to navigate the selection of an appropriate coupling agent for Z-Val-Pro-OH. We will analyze the underlying chemical principles, compare the efficacy of modern coupling reagents, and provide detailed, field-proven protocols to ensure high-yield, high-purity synthesis.

The Synthetic Challenge: Deconstructing Z-Val-Pro-OH

The difficulty in coupling Z-Val-Pro-OH to a free amine (R-NH₂) stems from the cumulative steric hindrance around the C-terminal carboxylic acid.

  • Valine (Val): As a β-branched amino acid, the isopropyl side chain of valine imposes significant steric bulk, shielding the peptide backbone.

  • Proline (Pro): The pyrrolidine ring restricts bond rotation, creating a rigid structure that can further obstruct access to the reactive carboxyl group.

  • N-Terminal Z-Group (Benzyloxycarbonyl): This urethane-based protecting group is advantageous as it effectively suppresses racemization of the valine residue during activation.[1] However, it still contributes to the overall size of the molecule.

These factors conspire to slow down the rate of aminolysis of the activated ester intermediate, increasing the likelihood of incomplete reactions or the decomposition of the active species, which can lead to side-product formation. Therefore, the choice of coupling agent is not merely a matter of forming a peptide bond but of doing so with sufficient speed and efficiency to outcompete these undesirable pathways.

Comparative Analysis of Candidate Coupling Reagents

The success of a difficult coupling is critically dependent on the reactivity of the activated intermediate formed by the coupling agent. Modern peptide synthesis relies on three main classes of reagents: carbodiimides (with additives), phosphonium salts, and uronium/aminium salts.[2] We will focus on the most effective and commonly used examples from each class.

Reagent/SystemClassMechanism of Action & ByproductsSuitability for Z-Val-Pro-OH
COMU Uronium SaltForms a highly reactive O-acylisourea intermediate that rapidly converts to an Oxyma active ester. Byproducts (morpholino-urea and Oxyma) are highly soluble in common solvents, simplifying purification.[2][3]Excellent. COMU's high reactivity is ideal for overcoming the steric hindrance of the Val-Pro motif.[3] Its safety profile, lacking potentially explosive benzotriazole derivatives, makes it a preferred modern choice.[1]
HATU Uronium SaltForms a highly reactive OAt active ester. The nitrogen atom in the HOAt ring provides anchimeric assistance, further accelerating the coupling reaction.[2][4]Excellent. Considered a gold standard for difficult couplings.[2] Its exceptional reactivity is well-suited for this challenge, though it is more expensive and contains a potentially explosive component (HOAt).
PyBOP Phosphonium SaltActivates the carboxyl group to form a BPO-ester. It is a safer alternative to the original BOP reagent, as it does not produce the carcinogenic byproduct HMPA.[1]Very Good. A robust and reliable choice for hindered couplings. While slightly less reactive than HATU or COMU, it provides excellent results with minimal racemization.[1]
DIC / OxymaPure Carbodiimide / AdditiveDIC activates the carboxyl group to form an O-acylisourea intermediate.[5] OxymaPure rapidly traps this intermediate to form an Oxyma active ester, preventing N-acylurea formation and suppressing racemization.[3][6]Good. A highly cost-effective and safe option. The reaction kinetics are slower than onium salts, which may necessitate longer reaction times or elevated temperatures to drive the coupling to completion for a substrate as hindered as Z-Val-Pro-OH.

Visualizing the Activation Mechanisms & Workflow

Understanding the reaction pathways is key to troubleshooting and optimization. The following diagrams illustrate the general workflow and the specific activation mechanisms for the recommended reagent classes.

G cluster_workflow General Coupling Workflow start Start dissolve Dissolve Z-Val-Pro-OH, Coupling Agent, & Base start->dissolve preactivate Pre-activate (0-5 min) dissolve->preactivate add_amine Add Amine Component (R-NH2) preactivate->add_amine monitor Monitor Reaction (TLC / LC-MS) add_amine->monitor workup Aqueous Workup / Purification monitor->workup end End workup->end

Caption: A generalized workflow for solution-phase peptide coupling.

G cluster_comu COMU Activation Mechanism COOH Z-Val-Pro-COOH ActiveEster Oxyma Active Ester (Highly Reactive) COOH->ActiveEster + COMU + Base COMU COMU COMU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Peptide Z-Val-Pro-NHR (Peptide Bond) ActiveEster->Peptide + R-NH2 Amine R-NH2 Amine->Peptide

Caption: Activation of a carboxylic acid using the uronium salt COMU.

G cluster_dic DIC/Oxyma Activation Mechanism COOH_dic Z-Val-Pro-COOH Isourea O-Acylisourea (Intermediate) COOH_dic->Isourea + DIC DIC DIC DIC->Isourea ActiveEster_dic Oxyma Active Ester Isourea->ActiveEster_dic + OxymaPure Oxyma OxymaPure Oxyma->ActiveEster_dic Peptide_dic Z-Val-Pro-NHR (Peptide Bond) ActiveEster_dic->Peptide_dic + R-NH2 Amine_dic R-NH2 Amine_dic->Peptide_dic

Caption: Two-stage activation via a carbodiimide and an additive.

Recommended Experimental Protocols

The following protocols are designed as robust starting points. Researchers should optimize stoichiometry and reaction times based on the specific amine component used.

Protocol 1: High-Efficiency Coupling with COMU

This is the recommended primary method for its speed, efficiency, and clean reaction profile.

Materials and Reagents:

  • Z-Val-Pro-OH (1.0 eq)

  • Amine component (R-NH₂) (1.0 - 1.2 eq)

  • COMU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirring and inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask under an inert atmosphere, dissolve Z-Val-Pro-OH (1.0 eq) and COMU (1.1 eq) in anhydrous DMF. A concentration of 0.1 M with respect to Z-Val-Pro-OH is a good starting point.

  • Activation: Add DIPEA (2.2 eq) to the solution. Stir at room temperature. The solution may change color, which is characteristic of COMU activation.[3]

  • Pre-activation (Causality): Allow the mixture to stir for 5 minutes. This pre-activation step ensures the complete formation of the highly reactive Oxyma active ester before the nucleophile is introduced, which is critical for maximizing yield and minimizing potential side reactions.

  • Coupling: Add the amine component (R-NH₂, 1.0-1.2 eq), either neat if it is a liquid or as a solution in a minimal amount of DMF.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS until the starting material (Z-Val-Pro-OH) is consumed. For this hindered coupling, a reaction time of 2-4 hours is typical.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling with DIC/OxymaPure

This method is an excellent, budget-friendly alternative that provides clean results, albeit with potentially longer reaction times.

Materials and Reagents:

  • Z-Val-Pro-OH (1.0 eq)

  • Amine component (R-NH₂) (1.0 - 1.2 eq)

  • OxymaPure (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reaction vessel with magnetic stirring and inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask under an inert atmosphere, dissolve Z-Val-Pro-OH (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM or DMF (0.1 M).

  • Cooling (Causality): Cool the reaction mixture to 0 °C using an ice bath. This is a standard precaution with carbodiimides to control the initial exothermic activation and minimize potential side reactions.

  • Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir at 0 °C for 15 minutes.

  • Coupling: Add the amine component (R-NH₂, 1.0-1.2 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress every 2-4 hours. This coupling may require an extended period (6-24 hours) to reach completion due to the lower intrinsic reactivity compared to COMU. If the reaction is sluggish, gentle warming to 35-40 °C can be beneficial.

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct, if it has precipitated (more common in DCM).

    • Dilute the filtrate with additional solvent (DCM or ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Final Recommendations

The successful coupling of the sterically hindered dipeptide Z-Val-Pro-OH is readily achievable with the appropriate selection of modern reagents and adherence to optimized protocols.

  • For maximum efficiency, speed, and yield , uronium salts such as COMU and HATU are the premier choices. Their high reactivity is purpose-built to overcome the steric challenges presented by this substrate.

  • For applications where cost and safety are primary drivers , the DIC/OxymaPure system offers a robust and reliable alternative. While it requires longer reaction times, it avoids the expense and potential hazards of onium salts and delivers high-purity products with a straightforward workup.

Ultimately, the choice of coupling agent should be guided by the specific requirements of the synthetic target, scale, and available resources. Empirical validation on a small scale is always recommended before proceeding with larger-scale synthesis.

References

  • Chemsrc. Z-Pro-Pro-OH | CAS#:7360-23-8. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Wei, S., et al. (2025). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. Nature Chemistry, 17, 1596-1606. [Link]

  • PubChem. L-Valyl-L-proline. [Link]

  • National Institutes of Health. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]

  • PubMed. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. [Link]

  • PubChem. Z-Ala Prolinal. [Link]

  • ResearchGate. Proposed mechanism for activation by uronium salt. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Luxembourg Bio Technologies. COMU: A third generation of uronium-type coupling reagents. [Link]

  • ResearchGate. Four-Component Synthesis of Phosphonium Salts: Application Toward an Alternative Approach to Cross-Coupling for the Synthesis of Bis-Heteroarenes. [Link]

  • Aapptec Peptides. Carbodiimides and Additives. [Link]

  • National Institutes of Health. Analysis of the influence of coupling agents on the composition of artificial rocks with polymer matrix. [Link]

  • DilunBio Peptide Synthesizer. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Wikipedia. Carbodiimide. [Link]

Sources

using Z-Val-pro-OH in protease inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Peptidyl Trifluoromethyl Ketone Protease Inhibitors using Z-Val-Pro-OH

Executive Summary

This guide details the synthetic utility of Z-Val-Pro-OH (N-Benzyloxycarbonyl-L-valyl-L-proline) as a critical intermediate in the development of serine protease inhibitors, specifically targeting Human Neutrophil Elastase (HNE) .

The Val-Pro motif is a privileged scaffold that optimally binds to the S2 and S1 subsites of HNE. By coupling this dipeptide to a "warhead"—such as a trifluoromethyl ketone (TFMK)—researchers can generate transition-state analogue inhibitors that form a reversible hemiketal complex with the active site Serine-195. This protocol focuses on the solution-phase coupling of Z-Val-Pro-OH to a trifluoro-amino-alcohol precursor, followed by a mild oxidative conversion to the active ketone, a method chosen to minimize stereochemical erosion at the critical P1 site.

Chemical Foundation & Handling

Z-Val-Pro-OH is a protected dipeptide. The Benzyloxycarbonyl (Z or Cbz) group provides robust N-terminal protection that is stable to acidic and basic conditions used during coupling but can be removed via catalytic hydrogenolysis if further chain elongation is required.

PropertySpecificationApplication Note
Formula C₁₈H₂₄N₂O₅
MW 348.4 g/mol
Solubility DMSO, DMF, MeOH, DCMHighly soluble in polar aprotic solvents; sparingly soluble in water.
Stability HygroscopicStore at -20°C. Desiccate before weighing to prevent hydrolysis-related impurities.
Chirality L, LCritical: Risk of racemization at Valine α-carbon during activation if over-based.

Strategic Synthetic Workflow

The synthesis of a TFMK inhibitor (e.g., Z-Val-Pro-Val-CF₃ ) presents two main challenges:

  • Racemization: The P1 residue (Val-CF₃) is highly prone to epimerization.

  • Diketopiperazine (DKP) Formation: The cis-amide bond of the Proline residue facilitates an intramolecular attack by the N-terminal amine (if deprotected) or even during slow activation steps, leading to a cyclic byproduct (DKP) and loss of yield.

The strategy below circumvents these issues by using a modified Dakin-West or Amino-Alcohol Oxidation route.

SyntheticWorkflow Start Z-Val-Pro-OH (Starting Material) Coupling Coupling Reaction (HATU/HOAt, 0°C) *Critical Control Point* Start->Coupling Warhead Amino-Trifluoro-Alcohol (H₂N-CH(R)-CH(OH)-CF₃) Warhead->Coupling Intermediate Intermediate Alcohol (Z-Val-Pro-NH-CH(R)-CH(OH)-CF₃) Coupling->Intermediate Amide Bond Formation DKP Side Product: Diketopiperazine Coupling->DKP Slow Activation/High Temp Oxidation Dess-Martin Oxidation (DMP, DCM, RT) Intermediate->Oxidation Selective Oxidation Final Final Inhibitor (Z-Val-Pro-Val-CF₃) Oxidation->Final Ketone Formation

Figure 1: Synthetic pathway for Z-Val-Pro-based TFMK inhibitors. The "Critical Control Point" highlights where DKP formation must be actively prevented.

Detailed Experimental Protocol

Target Molecule: Z-Val-Pro-Val-CF₃ (Generic HNE Inhibitor Analog)

Phase 1: Coupling Reaction

Objective: Link Z-Val-Pro-OH to the warhead precursor (1-amino-3,3,3-trifluoro-2-propanol derivative) without racemization.

Reagents:

  • Z-Val-Pro-OH (1.0 equiv)

  • Amino-trifluoro-alcohol (1.1 equiv) [Synthesized via Ruppert-Prakash reaction on amino-aldehyde]

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) - Enhances rate, reduces racemization.

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF

Protocol:

  • Dissolution: Dissolve Z-Val-Pro-OH (1.0 mmol, 348 mg) in anhydrous DMF (5 mL) under Nitrogen atmosphere.

  • Activation (The "Cold" Step): Cool the solution to 0°C in an ice bath. Add HATU (418 mg) and HOAt (150 mg). Stir for 5 minutes.

    • Expert Insight: Never pre-activate for >10 minutes. Prolonged activation of Proline-containing peptides increases the risk of DKP formation or N-acyl urea rearrangement.

  • Base Addition: Add DIPEA (435 µL) dropwise.

  • Coupling: Immediately add the Amino-trifluoro-alcohol (1.1 mmol).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by LC-MS (Look for mass M+1 of the alcohol intermediate).

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (cold), sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the Peptidyl Amino-Alcohol Intermediate .

Phase 2: Dess-Martin Oxidation

Objective: Convert the secondary alcohol to the active trifluoromethyl ketone warhead.

Reagents:

  • Peptidyl Amino-Alcohol (from Phase 1)

  • Dess-Martin Periodinane (DMP) (1.5 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)

Protocol:

  • Setup: Dissolve the intermediate (0.5 mmol) in anhydrous DCM (10 mL).

  • Oxidation: Add DMP (318 mg, 0.75 mmol) in one portion at RT.

    • Note: If the peptide is not soluble in DCM, a small amount of dry DMSO can be added, but DCM is preferred for DMP stability.

  • Monitoring: Stir for 1–3 hours. Monitor TLC/LC-MS. The ketone product often hydrates on LC-MS, showing a "Gem-Diol" mass (+18).

  • Quench: Add a 1:1 mixture of sat. NaHCO₃ and 10% Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess oxidant. Stir vigorously until the organic layer is clear (approx. 15 mins).

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

  • Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA). Lyophilize immediately to obtain the white powder.

Mechanism of Action & Rationale

The resulting Z-Val-Pro-Val-CF₃ acts as a transition-state mimic. The electron-withdrawing trifluoromethyl group activates the ketone carbonyl, making it highly susceptible to nucleophilic attack by the catalytic Serine 195 of Neutrophil Elastase.

Mechanism Enzyme HNE Enzyme (Ser-195-OH) Complex Hemiketal Complex (Transition State Mimic) Enzyme->Complex Nucleophilic Attack Inhibitor Inhibitor (R-Val-CF3=O) Inhibitor->Complex Binding (S1/S2 Pockets)

Figure 2: Mechanism of Inhibition. The Val-Pro backbone aligns the inhibitor, allowing the catalytic Serine to attack the ketone, forming a stable, reversible covalent hemiketal adduct.

Quality Control & Troubleshooting

IssueDiagnostic (LC-MS/NMR)Root CauseSolution
Low Yield Mass corresponding to [M-Warhead] or cyclic dimer.DKP Formation: Slow coupling allowed Z-Val-Pro to cyclize.Ensure reagents are fresh; maintain 0°C during activation; use HATU (faster) over EDC.
Racemization Double peaks in HPLC; split F-NMR signals.Base-catalyzed epimerization at the P1 Valine.Use collidine instead of DIPEA; reduce base equivalents; avoid "pre-activation" times >5 mins.
Hydration ¹⁹F-NMR shows two signals (Ketone ~ -80 ppm, Hydrate ~ -84 ppm).Hygroscopic nature of TFMKs.This is normal. TFMKs exist as hydrates in aqueous buffers. Store lyophilized powder under Argon.

References

  • Design and Synthesis of Peptidyl Fluoromethyl Ketones

    • Source: MDPI, Molecules 2020. "Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)
  • Dess-Martin Oxidation Protocol

    • Source: Organic Syntheses.[1][2] "The Dess-Martin Periodinane."[3]

  • Diketopiperazine Formation in Peptide Synthesis

    • Source: Journal of Peptide Science / NIH.
  • Neutrophil Elastase Inhibition Mechanism

    • Source: PNAS. "Design of ultrasensitive probes for human neutrophil elastase."

Sources

Precision Probing of Post-Proline Cleaving Enzymes: Application of Z-Val-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Subject: Z-Val-Pro-OH (N-Benzyloxycarbonyl-L-valyl-L-proline) Target: Prolyl Oligopeptidase (POP/PREP) and S9 Serine Proteases

Part 1: Core Directive & Scientific Rationale

Executive Summary

Z-Val-Pro-OH is a dipeptide derivative utilized primarily as a non-covalent active site probe and competitive ligand for the S9 family of serine proteases, most notably Prolyl Oligopeptidase (POP) , also known as Prolyl Endopeptidase (PREP).

Unlike its aldehyde (Z-Val-Pro-CHO) or fluoromethylketone (Z-Val-Pro-FMK) counterparts, which form covalent bonds with the catalytic serine, Z-Val-Pro-OH possesses a free carboxylic acid C-terminus. This structural feature renders it chemically non-reactive toward the catalytic triad, allowing it to function as a reversible product analog .

Why use Z-Val-Pro-OH?

  • Structural Biology: It stabilizes the enzyme in a "closed" conformation for crystallography without permanently modifying the active site.

  • PPI Modulation: By occupying the catalytic pocket, it induces allosteric changes in the β-propeller domain, modulating POP's protein-protein interactions (PPIs) with partners such as

    
    -synuclein  and GAP-43 , distinct from catalytic inhibition.
    
  • Thermodynamic Controls: It serves as a critical negative control in kinetic assays to distinguish between covalent inhibition and competitive binding.

Mechanism of Action

The efficacy of Z-Val-Pro-OH relies on the precise recognition of its P1-P2 motif by the enzyme's active site:

  • P1 Position (Proline): The pyrrolidine ring fits snugly into the S1 hydrophobic pocket, a hallmark of post-proline cleaving enzymes.

  • P2 Position (Valine): The isopropyl side chain occupies the S2 pocket, providing specificity over other residues (e.g., Gly or Ala).

  • Z-Group (Benzyloxycarbonyl): Provides hydrophobic bulk that interacts with the S3 subsite, enhancing binding affinity (

    
     typically in the low 
    
    
    
    M range).

Part 2: Experimental Protocols

Reagent Preparation and Handling[1]

Critical Solubility Note: The Z-group (Cbz) and valine side chain render the molecule hydrophobic. Direct dissolution in aqueous buffer will result in precipitation.

ParameterSpecification
Molecular Weight ~348.4 g/mol
Solubility Soluble in DMSO, Ethanol, DMF (>20 mg/mL)
Storage -20°C (Solid), -80°C (Stock Solution)
Stability Hydrolytically stable (no labile ester/amide bonds)

Stock Solution Protocol (100 mM):

  • Weigh 34.8 mg of Z-Val-Pro-OH.

  • Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Vortex vigorously for 30 seconds until clear.

  • Aliquot into 50

    
    L tubes to avoid freeze-thaw cycles. Store at -20°C.
    
Protocol A: Competitive Binding / Inhibition Assay

Objective: Determine the


 of Z-Val-Pro-OH against POP using a fluorogenic substrate.

Materials:

  • Enzyme: Recombinant Human POP (0.5 nM final).

  • Substrate: Z-Gly-Pro-AMC (Ex: 360 nm / Em: 460 nm).

  • Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM DTT, 0.5 mM EDTA.

  • Instrument: Fluorescence Microplate Reader.

Step-by-Step Workflow:

  • Preparation: Dilute the 100 mM Z-Val-Pro-OH stock in Assay Buffer to prepare a 10x serial dilution series (Range: 0.1

    
    M to 1000 
    
    
    
    M).
  • Enzyme Incubation: In a black 96-well plate, add 80

    
    L of Assay Buffer and 10 
    
    
    
    L of diluted Enzyme.
  • Inhibitor Addition: Add 10

    
    L of Z-Val-Pro-OH dilutions. Incubate at 30°C for 15 minutes to allow equilibrium binding.
    
    • Note: Unlike covalent inhibitors, extended pre-incubation is not required for time-dependent inactivation, but thermal equilibrium is essential.

  • Reaction Start: Add 10

    
    L of Z-Gly-Pro-AMC substrate (Final conc: 50 
    
    
    
    M, approx.
    
    
    ).
  • Measurement: Monitor fluorescence (RFU) kinetically every 30 seconds for 20 minutes.

  • Analysis: Calculate initial velocities (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] and fit to the competitive inhibition equation:
    
    
Protocol B: Thermal Shift Assay (TSA) for Conformational Stability

Objective: Assess the ability of Z-Val-Pro-OH to stabilize the POP structure, indicating binding and "closed" conformation induction.

Materials:

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR machine (Real-time PCR).

Workflow:

  • Mix Preparation: Prepare a master mix containing:

    • POP Enzyme (2

      
      M final)
      
    • SYPRO Orange (5x final)

    • Buffer (HEPES pH 7.5, 150 mM NaCl)

  • Ligand Addition:

    • Sample: Add Z-Val-Pro-OH (100

      
      M final).
      
    • Control: Add equivalent DMSO volume (Vehicle).

    • Positive Control: Z-Pro-Pro-CHO (Covalent inhibitor, 10

      
      M).
      
  • Ramp: Heat from 25°C to 95°C at 1°C/min.

  • Data Interpretation:

    • Calculate the Melting Temperature (

      
      ) from the derivative of the fluorescence curve.
      
    • Result: A shift (

      
      ) of +2°C to +5°C indicates significant binding and stabilization of the enzyme complex.
      

Part 3: Visualization & Pathway Logic

Structural Mechanism of Interaction

The following diagram illustrates how Z-Val-Pro-OH occupies the active site, competing with substrates and allosterically influencing the PPI interface on the


-propeller domain.

POP_Interaction cluster_enzyme Prolyl Oligopeptidase (POP) ActiveSite Catalytic Triad (Ser-Asp-His) Propeller Beta-Propeller Domain (PPI Interface) ActiveSite->Propeller Conformational Coupling S1_Pocket S1 Pocket (Hydrophobic) S1_Pocket->ActiveSite Positions Ligand S2_Pocket S2 Pocket (Specificity) Partner Protein Partner (e.g., Alpha-Synuclein) Propeller->Partner Modulated Interaction Ligand Z-Val-Pro-OH (Ligand) Ligand->ActiveSite Steric Hindrance (No Reaction) Ligand->S1_Pocket Proline Ring Occupancy Ligand->S2_Pocket Valine Sidechain Fit Substrate Native Peptide (Substrate)

Caption: Mechanistic map showing Z-Val-Pro-OH occupancy of S1/S2 pockets, preventing substrate access while modulating the distal Beta-Propeller PPI interface.

Experimental Workflow for PPI Analysis

This workflow describes how to use Z-Val-Pro-OH to distinguish between catalytic activity and physical interaction in a biological context.

Workflow Start Start: Define PPI Target (e.g., POP + Alpha-Synuclein) Branch Select Treatment Condition Start->Branch Cond1 Condition A: Z-Val-Pro-OH (Non-covalent Occupancy) Branch->Cond1 Cond2 Condition B: Z-Pro-Pro-CHO (Covalent Inhibition) Branch->Cond2 Cond3 Condition C: Catalytically Dead Mutant (S554A) Branch->Cond3 Assay Perform Co-Immunoprecipitation (Co-IP) or AlphaScreen Assay Cond1->Assay Cond2->Assay Cond3->Assay Result1 Result: PPI Intact/Enhanced? (Ligand stabilizes complex) Assay->Result1 Compare Result2 Result: PPI Disrupted? (Active site required for binding) Assay->Result2 Compare

Caption: Experimental decision tree for dissecting the role of the active site in Protein-Protein Interactions using Z-Val-Pro-OH as a specific probe.

Part 4: Data Summary & Expectations

Table 1: Comparative Profile of Z-Val-Pro-OH vs. Common Analogs

CompoundTypeBinding Mode

(Human POP)
Primary Application
Z-Val-Pro-OH Product AnalogNon-covalent, Reversible10 - 50

M
Structural probe, Negative control, PPI stabilizer
Z-Pro-Pro-CHO InhibitorCovalent (Hemiacetal)~15 nMPotent catalytic inhibition, Functional assays
Z-Gly-Pro-AMC SubstrateTransient (Catalytic)

50

M
Activity measurement, HTS screening

Troubleshooting Tips:

  • High Background in Fluorescence: Ensure Z-Val-Pro-OH is high purity (>98%). Impurities (free AMC or truncated peptides) can interfere.

  • No Inhibition Observed: Verify the enzyme is POP. Other proteases (DPPIV) have different specificities (prefer N-terminal free amines). Z-Val-Pro-OH blocks the N-terminus, making it specific for endopeptidases like POP.

References

  • Hänninen, A. L., et al. (2022).[1] Inhibition of prolyl oligopeptidase: From catalytic inhibition to modulation of protein-protein interactions. Biomedicine & Pharmacotherapy, 146, 112501. Retrieved from [Link]

  • Myöhänen, T. T., et al. (2012). Prolyl oligopeptidase regulates dopamine transporter oligomerization and binding to alpha-synuclein. British Journal of Pharmacology. Retrieved from [Link]

  • Szeltner, Z., et al. (2000). Substrate- and inhibitor-specificity of prolyl oligopeptidase. Peptides. Retrieved from [Link]

  • Fülöp, V., et al. (1998). Prolyl oligopeptidase: an unusual beta-propeller domain regulates proteolysis. Cell. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Guide: Navigating Z-Val-pro-OH Coupling Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of peptide synthesis requires both a deep understanding of chemical mechanisms and practical, field-tested solutions. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and answers for challenges encountered during Z-Val-pro-OH coupling reactions.

The coupling of a Z-protected Valine-Proline dipeptide fragment presents a classic challenge in peptide synthesis. This difficulty arises from a combination of factors: the steric hindrance imposed by the bulky valine side chain and the unique conformational constraints of the proline residue. This guide will break down the common issues, explain the underlying causes, and provide robust, validated protocols to ensure the success of your synthesis.

This section addresses specific experimental failures in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Q1: My coupling reaction with Z-Val-pro-OH has failed or is showing very low yield. What are the primary causes and how can I resolve this?

Low coupling efficiency is the most common issue and typically stems from incomplete activation of the carboxylic acid, steric hindrance, or poor solubility of the reagents.

Causality: The formation of the peptide bond requires the conversion of the Z-Val-pro-OH carboxylic acid into a highly reactive "active ester" intermediate. If this activation is slow or inefficient, or if the activated species is unstable, the subsequent reaction with the amine component will be poor. Furthermore, the bulky isopropyl group of Valine can physically block the approach of the amine, slowing down the reaction rate significantly.[1][2]

Troubleshooting Flowchart:

Start Low Coupling Yield Detected Check_Solubility Is Z-Val-pro-OH fully dissolved? Start->Check_Solubility Check_Reagent Review Coupling Reagent Choice Check_Solubility->Check_Reagent Yes Sol_Insoluble Action: Change Solvent (DMF -> NMP or DMSO) Apply gentle heat (30-40°C) Check_Solubility->Sol_Insoluble No Check_Conditions Assess Reaction Conditions (Time, Temp, Stoichiometry) Check_Reagent->Check_Conditions Optimal Sol_Reagent Action: Switch to a stronger reagent (e.g., HBTU -> HATU) Ensure pre-activation Check_Reagent->Sol_Reagent Suboptimal Sol_DoubleCouple Action: Perform a Second Coupling Check_Conditions->Sol_DoubleCouple Sufficient, but still low yield Sol_Conditions Action: Increase reaction time (2-4h) Increase equivalents (1.5-2.0 eq) Check_Conditions->Sol_Conditions Insufficient Sol_Insoluble->Check_Reagent End Re-analyze Progress Sol_DoubleCouple->End Sol_Reagent->Check_Conditions Sol_Conditions->Sol_DoubleCouple

Caption: Troubleshooting workflow for low yield in Z-Val-pro-OH coupling.

Detailed Solutions:

  • Optimize Your Solvent System:

    • Problem: Z-protected dipeptides can exhibit poor solubility in standard solvents like Dichloromethane (DCM) or even N,N-Dimethylformamide (DMF).[3]

    • Solution: Switch to a more powerful polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), which are known to better solvate large, protected peptide fragments and can disrupt aggregation.[1][4] Gentle warming to 30-40°C can also aid dissolution, but prolonged heating should be avoided to prevent side reactions.[3]

  • Select a High-Potency Coupling Reagent:

    • Problem: Standard carbodiimide reagents like DCC or DIC may not be potent enough to efficiently activate the sterically hindered carboxylic acid of the Valine residue.

    • Solution: Employ a uronium or phosphonium salt-based coupling reagent. HATU is highly recommended for such challenging couplings as it forms a more reactive OAt-active ester, which accelerates the reaction.[4][5]

    Reagent Class Examples Strengths for Hindered Couplings Considerations
    Uronium/Aminium HATU, HCTU, HBTUHigh reactivity, fast kinetics, suppress racemization.[4]HATU is generally superior to HBTU for hindered systems. Byproducts are water-soluble.[6]
    Phosphonium PyBOP, PyAOPVery effective, particularly for N-methyl amino acids.[5][7]Can cause side reactions with unprotected phosphorylated residues.[5]
    Carbodiimide DIC, EDCCost-effective.Generally require an additive (Oxyma, HOBt) and are less efficient for hindered couplings. Risk of N-acylurea byproduct.[6][7]
  • Implement a Double Coupling and Capping Strategy:

    • Problem: A single coupling cycle, even with extended time, may not be sufficient to drive the reaction to completion due to slow kinetics.

    • Solution: If monitoring indicates the presence of unreacted amine after the initial coupling, perform a second, fresh coupling step.[1][4] If a small amount of unreacted amine persists, it is best to "cap" it by adding acetic anhydride. This prevents the formation of deletion peptide impurities and simplifies final purification.[4]

Q2: My final product is contaminated with a significant diastereomer. How can I prevent epimerization of the Valine residue?

Epimerization (or racemization) is a major risk when activating any amino acid derivative, especially those with electron-withdrawing N-terminal protecting groups like the Z-group.[5]

Causality: The activation of the carboxylic acid makes the alpha-proton of the Valine residue acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or an oxazolone intermediate. Reprotonation can then occur from either face, scrambling the stereochemistry from the L- to the D-form.[5][8]

cluster_0 Mechanism of Epimerization L_AA L-Amino Acid (Activated) Oxazolone Planar Oxazolone Intermediate L_AA->Oxazolone + Base - H+ Base Base (e.g., DIPEA) Base->L_AA Oxazolone->L_AA + H+ (reprotonation) D_AA D-Amino Acid (Epimer) Oxazolone->D_AA + H+ (reprotonation)

Caption: The oxazolone mechanism is a primary pathway for epimerization.

Prevention Strategies:

  • Use Racemization-Suppressing Additives: Never use a carbodiimide reagent alone. Always include an additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, Ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives react with the initial activated species to form an active ester that is more stable and less prone to oxazolone formation.[5][7]

  • Control Your Base:

    • Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA).

    • Use the minimum amount of base necessary. Typically, 2 equivalents are sufficient for the coupling reaction. Excess base significantly increases the rate of epimerization.[8]

  • Maintain Low Temperatures: Perform the activation and coupling steps at 0°C. Lowering the temperature dramatically reduces the rate of proton abstraction relative to the rate of the desired coupling reaction.[9]

  • Pre-activation Time: Allow the carboxylic acid (Z-Val-pro-OH) to react with the coupling reagent and additive for a short period (1-5 minutes) before adding the amine component.[10] However, avoid excessively long pre-activation times, as this can also lead to side reactions.

Q3: How can I monitor the reaction, especially when coupling to a secondary amine like Proline on a solid support?

Effective reaction monitoring is critical to know when to proceed, re-couple, or cap.

Causality: Many common qualitative tests for free amines are designed for primary amines and give ambiguous results for secondary amines like N-terminal proline.

Monitoring Protocols:

  • The Kaiser Test (Ninhydrin Test):

    • Use: Detects primary amines.

    • Result: An intense blue color indicates the presence of unreacted primary amine.[4]

    • Limitation: With N-terminal proline (a secondary amine), it yields a less intense red or brown color, which can be difficult to interpret.[4] It is therefore unreliable for confirming the completion of coupling to a proline residue.

  • Tests for Secondary Amines:

    • Isatin Test or Chloranil Test: These are recommended alternatives for confirming the absence of an N-terminal proline.[4]

    • Result: A positive result (indicating unreacted proline) is typically a blue color.[4] A negative result (colorless or faint yellow resin) confirms the coupling is complete.

    Protocol: Chloranil Test

    • Take a small sample of resin beads (5-10 mg) from the reaction vessel and wash thoroughly with DMF.

    • Add 2 drops of a saturated solution of chloranil in toluene.

    • Add 2 drops of acetaldehyde.

    • Let the mixture stand for 5 minutes at room temperature.

    • Observe the color of the beads. Blue beads indicate the presence of unreacted secondary amine.

  • HPLC Analysis:

    • The most definitive method is to cleave a small sample of the peptide from the resin and analyze it by HPLC and mass spectrometry.[11][12] This provides quantitative data on the reaction's success but is more time-consuming than qualitative color tests.

Frequently Asked Questions (FAQs)

  • Q: What is the best all-around coupling reagent combination for Z-Val-pro-OH?

    • A: For a challenging coupling like this, a combination of HATU as the coupling reagent and DIPEA as the base in a solvent like NMP is a robust starting point. This combination offers high reactivity while minimizing the risk of epimerization.

  • Q: How critical is the purity of my Z-Val-pro-OH starting material?

    • A: Extremely critical. Impurities in the starting dipeptide can interfere with the reaction, leading to a complex mixture of byproducts that are difficult to separate. Always ensure the purity of your starting fragment is >98% by HPLC.

  • Q: Can I use microwave-assisted synthesis to speed up the coupling?

    • A: While microwave energy can accelerate peptide couplings, it must be used with extreme caution for fragments prone to epimerization. The elevated temperatures can significantly increase the rate of racemization. If you choose to use a microwave, conduct small-scale optimization experiments at low power and temperature settings and carefully analyze the product for diastereomeric purity.

  • Q: My Z-Val-pro-OH won't dissolve even in NMP. What else can I try?

    • A: In rare cases of extreme insolubility, you can try a co-solvent system. A mixture of NMP with a small amount of DMSO can enhance solubility. Another strategy is to add a chaotropic salt like LiCl to the reaction mixture, which can help break up aggregates and improve solvation.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Retrieved from [Link]

  • Wang, S. S., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(95), 14337-14340. DOI:10.1039/C9CC08421E. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Weix, D. J., et al. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. DOI:10.1021/acs.chemrev.3c00823. Retrieved from [Link]

  • Keller, U., et al. (1988). Epimerization of the D-Valine Portion in the Biosynthesis of Actinomycin D. Biochemistry, 27(16), 6224-6230. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(11), 1784-1793. DOI:10.1021/acs.oprd.7b00211. Retrieved from [Link]

  • Beke, T., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Scientific Reports, 9, 13955. DOI:10.1038/s41598-019-50403-5. Retrieved from [Link]

  • Ananda, K., & Gopinath, P. (2012). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 124(1), 243-249. Retrieved from [Link]

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Li, P., & Xu, J. C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(26), 4437-4450. DOI:10.1016/S0040-4020(00)00354-9.
  • Zhang, T., et al. (2023). Effects of Additives on the Physical Stability and Dissolution of Polymeric Amorphous Solid Dispersions: a Review. AAPS PharmSciTech, 24(175). Retrieved from [Link]

  • Castellano, S., et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. DOI:10.26434/chemrxiv-2021-g8q6l. Retrieved from [Link]

  • SlidePlayer. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2016). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 6(6), 3633-3649. DOI:10.
  • ACS Nanoscience Au. (2026, February 3). Iron Oxide Nanoparticles Integrated in 3D-Printed Dosage Forms for Advanced Iron Supplementation. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]

  • Hartwig, J. F., & Larsen, M. A. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 49(8), 1545-1556. DOI:10.1021/acs.accounts.6b00213. Retrieved from [Link]

  • MDPI. (n.d.). Microencapsulation of Idesia polycarpa Oil: Physicochemical Properties via Spray Drying vs. Freeze Drying. Retrieved from [Link]

  • Singh, Y., et al. (2010). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 132(24), 8241-8255. DOI:10.1021/ja9091392. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Z-Val-Pro-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for optimizing the coupling of Z-Valine (Z-Val-OH) to Proline (H-Pro-OH). As Senior Application Scientists, we understand the nuances and challenges that can arise during peptide synthesis, particularly when dealing with sterically hindered amino acids and unique residues like proline. This guide is structured to provide you with not only solutions but also the underlying principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the Z-Val-Pro-OH coupling reaction.

Q1: Why is my Z-Val-Pro-OH coupling reaction so slow?

Several factors can contribute to a slow reaction rate. The primary culprits are often steric hindrance from the valine side chain, the secondary amine nature of proline, and suboptimal reaction conditions. The bulky isopropyl group of valine can sterically impede the approach of the activated carboxyl group to the proline nitrogen. Additionally, the choice of coupling reagent and solvent system plays a critical role in overcoming these hurdles.

Q2: What are the most common side reactions in Z-Val-Pro-OH coupling?

The most prevalent side reaction is the formation of piperazine-2,5-diones (diketopiperazines or DKPs). This occurs through an intramolecular cyclization of the newly formed dipeptide, especially if the N-terminus is deprotected. While the Z-group on Valine offers protection, careful control of reaction conditions is still necessary. Racemization of the valine residue is another potential side reaction, particularly with certain activating agents or prolonged exposure to basic conditions.

Q3: Which coupling reagents are recommended for this specific coupling?

For sterically hindered couplings like Z-Val-Pro-OH, high-reactivity coupling reagents are generally preferred. Uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are excellent choices. These reagents rapidly form the activated ester, which can then react with the proline nitrogen. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are also effective, though potentially slower.

Q4: What is the optimal solvent and temperature for this reaction?

Aprotic polar solvents are the standard for peptide coupling reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices. DMF is particularly effective at solvating the growing peptide chain and can often lead to better reaction kinetics. The reaction is typically initiated at 0°C to control the initial exotherm of the activation step and then allowed to warm to room temperature. For particularly sluggish couplings, a slight increase in temperature (e.g., to 30-40°C) can be beneficial, but this must be balanced against the increased risk of racemization.

Troubleshooting Guide: From Slow Reactions to Low Yields

This section provides a more in-depth, systematic approach to troubleshooting common issues encountered during the Z-Val-Pro-OH coupling.

Problem 1: Reaction Stagnation or Incomplete Conversion

You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of starting material even after several hours.

Causality Analysis:

This issue almost always points to insufficient activation of the Z-Val-OH carboxylic acid or a rate of coupling that is too slow to compete with potential deactivation pathways of the activated species.

Workflow for Troubleshooting Incomplete Conversion

G A Incomplete Conversion Observed B Step 1: Evaluate Coupling Reagent A->B C Is a high-reactivity uronium/aminium salt (HATU, HBTU) being used? B->C D Switch to HATU or COMU. Increase stoichiometry to 1.2-1.5 eq. C->D No E Step 2: Check Base Stoichiometry and Type C->E Yes D->E F Is a non-nucleophilic base (DIPEA, 2,4,6-collidine) present at 2-3 eq.? E->F G Adjust base stoichiometry. Ensure base is fresh and anhydrous. F->G No H Step 3: Assess Solvent and Concentration F->H Yes G->H I Is the reaction running in anhydrous DMF at a concentration of 0.1-0.2 M? H->I J Switch to DMF. Ensure all reagents and glassware are dry. Consider increasing concentration. I->J No K Problem Resolved I->K Yes J->K

Caption: Troubleshooting workflow for incomplete Z-Val-Pro-OH coupling.

Detailed Protocol Steps:

  • Re-evaluate Your Coupling Reagent: If you are using a carbodiimide like DCC/HOBt, consider switching to a more potent activating agent. HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive HOBt-ester-like active species.

  • Optimize Reagent Stoichiometry: For a standard reaction, the stoichiometry of Z-Val-OH / Proline / Coupling Reagent / Base is often 1.0 / 1.0 / 1.05 / 2.0. For this challenging coupling, increasing the amount of coupling reagent and the amino acid being added (in this case, the proline component if it's the ester) can be beneficial. See the table below for suggested starting points.

  • Base Selection and Purity: The base is critical. It neutralizes the protonated proline and the acid byproduct of the coupling reaction. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is essential to prevent side reactions. Ensure your base is fresh and anhydrous, as water can hydrolyze the activated ester.

Table 1: Recommended Reagent Stoichiometries for Z-Val-Pro-OH Coupling

ReagentStoichiometry (eq. vs. limiting reagent)Notes
Z-Val-OH1.0 - 1.2Can be used in slight excess to drive the reaction to completion.
H-Pro-OH (or ester)1.0Often the limiting reagent.
HATU / HBTU1.1 - 1.3Higher excess for very slow reactions.
DIPEA / 2,4,6-Collidine2.0 - 3.0Ensures the reaction medium remains basic enough for the coupling.
Problem 2: Significant Diketopiperazine (DKP) Formation

You observe a significant byproduct with a mass corresponding to the cyclized dipeptide.

Causality Analysis:

DKP formation is an intramolecular reaction that competes with the desired intermolecular peptide bond formation. This is particularly problematic with dipeptides containing proline at the C-terminus. The reaction is often catalyzed by heat or the presence of a base.

Experimental Protocol to Minimize DKP Formation:

  • Pre-activation of Z-Val-OH: Instead of adding all reagents at once, pre-activate the Z-Val-OH.

    • Dissolve Z-Val-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

    • Add DIPEA (1.0 eq) to the solution.

    • Stir at 0°C for 5-10 minutes. This allows for the formation of the activated ester.

  • Addition of Proline:

    • In a separate flask, dissolve H-Pro-OH (or its ester, 1.0 eq) in DMF with DIPEA (1.0 eq).

    • Slowly add the proline solution to the pre-activated Z-Val-OH solution at 0°C.

    • Allow the reaction to slowly warm to room temperature and monitor by LC-MS.

Logical Relationship Diagram for Minimizing Side Reactions

G cluster_0 Reaction Conditions cluster_1 Desired Outcome cluster_2 Side Reactions to Minimize A A D Increased Yield of Z-Val-Pro-OH A->D Favors E Diketopiperazine Formation A->E Suppresses B Reagent Addition Pre-activation of Acid B->D Favors B->E Suppresses C Base Non-nucleophilic (DIPEA) C->D Favors F Racemization C->F Suppresses

Caption: Interplay of reaction conditions to maximize yield and minimize side products.

By controlling the concentration of the free proline and ensuring a rapid reaction with the pre-activated acid, the intermolecular coupling is favored over the intramolecular cyclization.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Carpino, L. A., El-Faham, A., & Albericio, F. (2005). Uronium-based coupling reagents. In Peptide Synthesis and Applications (pp. 111-125). Humana Press. [Link]

Technical Support Center: Troubleshooting Z-Val-Pro-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Carbobenzyloxy-L-valyl-L-proline (Z-Val-Pro-OH). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this protected dipeptide in Dimethylformamide (DMF). As a key intermediate in peptide synthesis and a component in various biochemical assays, achieving complete and stable solubilization is critical for experimental success. This guide provides in-depth, field-proven insights and protocols to diagnose and resolve these common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Z-Val-Pro-OH and its interaction with DMF.

Q1: Is Z-Val-Pro-OH expected to be soluble in DMF?

A: Yes, absolutely. Z-Val-Pro-OH is a hydrophobic, protected dipeptide, and polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the recommended primary solvents for this class of molecules.[1][2] Its structure, containing the bulky, non-polar benzyloxycarbonyl (Z) group and a valine residue, makes it poorly soluble in aqueous solutions but well-suited for organic solvents.[2][3]

Q2: I'm adding Z-Val-Pro-OH powder to DMF, but it's just clumping at the bottom or forming a hazy suspension. What's going wrong?

A: This is a classic solubility challenge that can be attributed to several factors, often working in combination:

  • Solvent Purity: DMF is highly hygroscopic, meaning it readily absorbs moisture from the air. Even a small percentage of water can dramatically decrease the solubility of a hydrophobic peptide like Z-Val-Pro-OH, leading to aggregation.[4]

  • Rate of Dissolution: The kinetics of dissolution may be slow. The lyophilized powder needs sufficient energy and time to be properly solvated by the DMF molecules.

  • Concentration: You may be attempting to create a supersaturated solution, exceeding the intrinsic solubility limit of the compound in DMF at that specific temperature.

  • Compound Purity/Form: While less common with high-purity reagents, variations in the solid-state structure (amorphous vs. crystalline) or the presence of minor impurities can affect dissolution.

Q3: What is the typical maximum concentration of Z-Val-Pro-OH I can achieve in DMF?

A: While an exact value is not broadly published and can depend on the specific lot of the compound and the purity of the solvent, concentrations in the range of 10-50 mg/mL are typically achievable in high-purity, anhydrous DMF. For similar protected peptides, stock solutions in organic solvents are often prepared at concentrations around 10 mg/mL to ensure stability.[5][6] It is always best practice to perform a small-scale solubility test before committing your entire sample.[7]

Q4: My solution was perfectly clear when I made it, but after storing it for a day, I see a precipitate. What happened?

A: This phenomenon, known as precipitation upon standing, is usually due to one of two reasons:

  • Metastable Supersaturation: You may have created a supersaturated solution, possibly with the help of warming or vigorous mixing. Over time, the system equilibrates, and the excess solute crashes out of the solution.

  • Environmental Contamination: If the container is not perfectly sealed, the DMF in your stock solution can absorb atmospheric moisture. As the water content increases, the solvent quality degrades, and the hydrophobic Z-Val-Pro-OH precipitates.

Part 2: In-Depth Troubleshooting and Protocols

When facing persistent solubility issues, a systematic approach is required. This section provides detailed protocols to overcome these challenges.

Issue: Complete Insolubility or Persistent Cloudiness

If your Z-Val-Pro-OH fails to dissolve into a clear solution, follow this workflow to diagnose and solve the problem.

G cluster_0 cluster_1 Enhanced Solubilization start Start: Z-Val-Pro-OH Powder + Anhydrous DMF vortex Vortex/Mix at Room Temp (5-10 min) start->vortex check1 Is Solution Clear? vortex->check1 sonicate Briefly Sonicate (e.g., 3x 15 sec cycles) check1->sonicate No success Success: Clear Solution Proceed with experiment check1->success Yes warm Gently Warm (to 30-40°C) sonicate->warm check2 Is Solution Clear? warm->check2 check2->success Yes fail Issue Persists: - Verify Solvent Purity - Re-evaluate Target Concentration - Contact Supplier for QC Check check2->fail No

Caption: A step-by-step workflow for troubleshooting Z-Val-Pro-OH insolubility.

Protocol 1: Standard Solubilization Procedure

This protocol should be the first-line approach for dissolving Z-Val-Pro-OH. The key is ensuring the purity of the solvent from the start.

  • Aliquot the Peptide: Before opening, allow the vial of lyophilized Z-Val-Pro-OH to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • Use Anhydrous Solvent: Use a new, sealed bottle of high-purity anhydrous DMF (<50 ppm water).

  • Initial Addition: Add the calculated volume of DMF to the vial containing the Z-Val-Pro-OH powder.

  • Mechanical Agitation: Cap the vial tightly and vortex vigorously for 2-5 minutes. Many dissolution issues are simply due to insufficient mixing.

  • Visual Inspection: Check for a clear, particle-free solution. If undissolved material remains, proceed to Protocol 2.

Protocol 2: Enhanced Solubilization Techniques

If mechanical agitation at room temperature is insufficient, applying controlled energy can facilitate dissolution.

  • Sonication: Place the vial in a bath sonicator. Apply short bursts of sonication (e.g., 15-30 seconds), followed by a rest period to prevent overheating.[2][7] Sonication helps break up aggregates and increases the surface area of the solute exposed to the solvent.

  • Gentle Warming: If sonication is not fully effective, warm the solution gently to 30-40°C in a water bath while mixing.[1] Increased temperature enhances solubility by increasing the kinetic energy of the system. Caution: Avoid excessive heating, as it can lead to the degradation of the peptide over time.

  • Final Assessment: After the solution cools to room temperature, inspect it again. A stable, clear solution should be achieved. If the compound precipitates upon cooling, it indicates you have exceeded the solubility limit at room temperature.

Part 3: Understanding the Science (The "Why")

Causality Behind Solubility Issues: A Deeper Look

The solubility of a peptide is governed by a delicate balance of intermolecular forces between the peptide and the solvent.[8] For Z-Val-Pro-OH in DMF, the primary challenge is overcoming the strong self-association of the peptide molecules.

  • Hydrophobic Aggregation: The non-polar Z-group and valine side-chain are the main drivers of hydrophobicity. In the presence of even small amounts of water in the DMF, these groups will self-associate to minimize their contact with the more polar water molecules, leading to aggregation and precipitation.[3][9]

  • Hydrogen Bonding: The free carboxylic acid (-OH) and the amide bonds can participate in hydrogen bonding. While DMF can accept hydrogen bonds, strong peptide-peptide hydrogen bonding can also lead to the formation of insoluble β-sheet-like structures, a known issue with protected peptides.[10]

The use of anhydrous DMF, sonication, and gentle warming are all strategies designed to disrupt these peptide-peptide interactions and favor the desired peptide-solvent interactions, leading to a stable, monomeric solution.

Part 4: Technical Data Summary

For your convenience, here is a summary of the relevant properties of Z-Val-Pro-OH and a general solubility profile.

Table 1: Physicochemical Properties of Z-Val-Pro-OH

PropertyValueSource
Chemical Formula C₁₈H₂₄N₂O₅Calculated
Molecular Weight 364.4 g/mol Calculated
Appearance White to off-white crystalline powder[11]
Key Structural Features N-terminal Z-group (hydrophobic), Valine (hydrophobic), Proline, C-terminal free acid[12][13]

Table 2: General Solubility Profile

Solvent ClassRecommended SolventsExpected SolubilityRationale / Notes
Polar Aprotic DMF , DMSO High Ideal for dissolving hydrophobic, protected peptides. Use anhydrous grade.[1][2][7]
Alcohols Methanol, EthanolModerate to HighGood solubility, but less polar than DMF/DMSO.[11]
Chlorinated Solvents Dichloromethane (DCM)ModerateOften used in synthesis but less common for stock solutions.
Aqueous Solutions Water, Buffers (e.g., PBS)Very Low / Insoluble The high hydrophobicity of the molecule prevents dissolution in water.[11][14]

References

  • Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Melamine. Retrieved from [Link]

  • ResearchGate. (2024). What can I do if a peptide won't go in solution in a biological assay?. Retrieved from [Link]

  • PubChem. (n.d.). L-Valyl-L-proline. Retrieved from [Link]

  • Wróbel, D., et al. (2024). Challenges in Peptide Solubilization - Amyloids Case Study. Topics in Current Chemistry, 382(4), 30. [Link]

  • ACS Publications. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Inorganic Chemistry.
  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • Chem-Impex International. (n.d.). Z-Ala-Pro-OH. Retrieved from [Link]

Sources

Technical Guide: Z-Val-Pro-OH Stability & Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Z-Val-Pro-OH (N-Benzyloxycarbonyl-L-valyl-L-proline) is a protected dipeptide intermediate frequently used in the synthesis of bioactive peptides and as a substrate/inhibitor in enzymatic assays (e.g., Prolyl Oligopeptidase).[1][2]

While chemically robust, its stability in biological experiments is often compromised not by chemical degradation, but by physicochemical instability (precipitation) due to the hydrophobic Z-group and Valine side chain. This guide addresses the critical balance between solubility and stability in various buffer systems.

PropertySpecification
Chemical Formula C₁₈H₂₄N₂O₅
Molecular Weight 348.4 g/mol
Hydrophobicity High (Z-group + Valine isopropyl group)
pKa (COOH) ~3.5 - 4.0 (Proline C-terminus)
Solubility Profile Soluble in organic solvents (DMSO, MeOH); Sparingly soluble in acidic water.[1][2]

Critical Troubleshooting: Solubility vs. Stability

Direct answers to the most frequent technical inquiries.

Q1: Why does Z-Val-Pro-OH precipitate when added to PBS or cell culture media?

Diagnosis: This is a solubility artifact, not chemical degradation.[2] Mechanism: Z-Val-Pro-OH contains a hydrophobic Benzyloxycarbonyl (Z) group.[1][2] In aqueous buffers, particularly at acidic or neutral pH where the C-terminal carboxylic acid may not be fully ionized, the molecule aggregates. Solution:

  • Dissolve First: Always prepare a 100x or 1000x stock solution in 100% DMSO or Ethanol .[1][2]

  • Dilute Second: Slowly add the buffer to the organic stock (or vice versa with rapid vortexing) to prevent local high concentrations.

  • pH Adjustment: Ensure the final buffer pH is > 7.0. The ionized carboxylate (COO⁻) significantly improves solubility compared to the protonated acid (COOH).

Q2: Is Z-Val-Pro-OH stable in acidic buffers (pH < 4)?

Technical Verdict: Chemically stable, but physically unstable.[2]

  • Chemical Stability: The Z-group (carbamate) is stable to mild acids.[1][2] It requires strong acids (e.g., HBr/Acetic Acid) to remove.[2] The peptide bond (Val-Pro) is robust at pH 2-4 for short durations.[1][2]

  • Physical Stability: At pH < 4, the C-terminal carboxyl group is protonated (neutral).[1] This drastically reduces aqueous solubility, leading to immediate precipitation or "crashing out" over time.[2]

Q3: I see an extra peak on HPLC after 24 hours at pH 8.5. Is this hydrolysis?

Diagnosis: Likely Racemization or Contaminant Amplification , rather than hydrolysis.[1][2]

  • Hydrolysis: The Z-group is stable to mild base.[1][2] Peptide bond hydrolysis at pH 8.5 is slow at room temperature.[1][2]

  • Racemization: Proline residues at the C-terminus are susceptible to base-catalyzed racemization (L-Pro

    
     D-Pro) via an enolization mechanism, especially if temperatures are elevated (>37°C).[1][2]
    
  • DKP Formation: Unlike free dipeptides (e.g., H-Val-Pro-OH), Z-Val-Pro-OH cannot cyclize to form Diketopiperazine (DKP) because the N-terminal amine is capped by the Z-group.[1][2] If you see DKP (Cyclo(Val-Pro)), it indicates the Z-group has been cleaved.[1][2]

Buffer Compatibility Matrix

Data derived from standard peptide stability kinetics and solubility properties.

Buffer SystempH RangeStability RatingRisk FactorsRecommended Additive
PBS (Phosphate) 7.2 - 7.4⭐⭐⭐⭐ (High)Precipitation if conc. >[1][2] 1mM1-5% DMSO
Tris-HCl 7.5 - 8.5⭐⭐⭐ (Moderate)Racemization at high pH/TempNone
Acetate / Citrate 3.0 - 5.0⭐⭐ (Low)High Precipitation Risk >10% Organic Co-solvent
Cell Media (DMEM) 7.4⭐⭐⭐⭐ (High)Serum proteases (if FBS present)Heat-inactivate serum
Ammonium Bicarb. 7.8 - 8.0⭐⭐⭐ (Moderate)Volatile (good for MS), pH driftPrepare fresh

Visual Workflows (Graphviz)[1]

Diagram 1: Solubility Optimization Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityLogic Start Start: Z-Val-Pro-OH Solid Step1 Dissolve in 100% DMSO (Stock 10-100 mM) Start->Step1 CheckpH Target Buffer pH? Step1->CheckpH Acidic Acidic (pH < 5) CheckpH->Acidic Low pH Neutral Neutral/Basic (pH > 7) CheckpH->Neutral High pH Risk1 Risk: Precipitation (Protonated COOH) Acidic->Risk1 Risk2 Stable Solubility (Ionized COO-) Neutral->Risk2 Action1 Required: Keep Organic Solvent > 10-20% v/v Risk1->Action1 Action2 Dilute to Working Conc. (Keep DMSO < 1%) Risk2->Action2

Caption: Decision tree for solubilizing Z-Val-Pro-OH based on experimental pH conditions.

Diagram 2: Degradation Pathways & Artifacts

Understanding what your HPLC peaks represent.[1]

Degradation Compound Z-Val-Pro-OH (Intact) Path1 Strong Acid / H2 (Deprotection) Compound->Path1 Path2 Basic pH (>9) / Heat Compound->Path2 Path3 Enzymatic (Proteases) Compound->Path3 Product1 H-Val-Pro-OH (Free Amine) Path1->Product1 DKP Cyclo(Val-Pro) (Diketopiperazine) Product1->DKP Spontaneous Cyclization Product2 Z-Val-D-Pro-OH (Racemate) Path2->Product2 Product3 Z-Val-OH + Pro-OH (Hydrolysis) Path3->Product3

Caption: Potential degradation pathways. Note that DKP formation requires prior removal of the Z-group.[1]

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stable Stock Solutions

Objective: Create a storage-stable stock solution free of aggregates.

  • Weighing: Weigh Z-Val-Pro-OH powder into a glass vial (avoid plastic if possible for long-term storage to prevent adsorption, though less critical for this specific peptide).

  • Solvent Addition: Add DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .[1][2]

    • Why DMSO? It prevents hydrolysis and microbial growth, and the peptide is highly soluble.

  • Mixing: Vortex for 30 seconds. Ensure no visible particles remain.[1][2]

  • Aliquot & Store: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage Conditions:

    • -20°C: Stable for > 12 months.[1][2]

    • 4°C: Stable for 1-2 weeks.

    • Room Temp: Use within 24 hours.

SOP 2: Stability Validation Assay (HPLC)

Objective: Verify compound integrity before critical assays.

  • Column: C18 Reverse Phase (e.g., 3.5µm, 4.6 x 100mm).[2]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 214 nm (Peptide bond) and 254 nm (Z-group aromatic ring).[1][2]

    • Note: The Z-group gives a strong signal at 254 nm.[1][2] If you lose the 254 nm signal but keep the 214 nm signal, the Z-group has been cleaved.

  • Acceptance Criteria: Purity > 95%. New peaks > 1% indicate degradation.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: Z-Val-Pro-OH.[1][2] National Library of Medicine.[1][2] [Link]

  • Avanti Polar Lipids. (2024).[1][2] Handling and Storage of Lipids and Peptides. [Link]

  • ResearchGate. (2023). Discussions on Peptide Precipitation in PBS. [Link]

Sources

Technical Support Center: DKP Prevention in Val-Pro Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Diketopiperazine (DKP) Formation with Z-Val-Pro-OH Audience: Synthetic Chemists, Peptide Scientists, Process Development Engineers Document ID: TS-VP-DKP-001

Core Concept: The "Val-Pro Trap"

The sequence Valine-Proline (Val-Pro) is notoriously difficult in peptide synthesis due to a "perfect storm" of steric hindrance and conformational bias. While Z-Val-Pro-OH (N-benzyloxycarbonyl-L-valyl-L-proline) itself is stable, its application often leads to the formation of cyclo(Val-Pro) (a diketopiperazine) during subsequent deprotection steps.

The Mechanism of Failure

DKP formation is an intramolecular aminolysis reaction. It occurs when the N-terminal amine (after Z-group removal) attacks the C-terminal carbonyl.

  • Conformational Lock: Proline induces a cis-amide bond (turn structure), bringing the N-terminus and C-terminus into close proximity.

  • Steric Compression: The bulky isopropyl group of Valine favors the cyclic transition state over the linear conformation.

  • Leaving Group: If the C-terminus is an ester (methyl, ethyl, or a benzyl-ester linkage to a resin), it is a good leaving group, facilitating rapid cyclization.

Note: Z-Val-Pro-OH (free acid) does not form DKP because the hydroxyl group of the carboxylic acid is a poor leaving group compared to an ester, and the Z-group blocks the nucleophilic amine. The danger arises after you couple this unit and attempt to deprotect it.

Visualizing the Pathway

The following diagram illustrates the critical "Danger Zone" where DKP formation occurs.

DKP_Mechanism cluster_danger CRITICAL CONTROL POINT Start Z-Val-Pro-OH (Stable Starting Material) Coupling Coupling Step (to Resin or Alcohol) Start->Coupling Activation Protected_Int Z-Val-Pro-OR (Protected Ester) Coupling->Protected_Int Deprotection Z-Removal (H2/Pd or HBr) Protected_Int->Deprotection Intermediate H-Val-Pro-OR (Free Amine Intermediate) Deprotection->Intermediate Generates Free Amine DKP cyclo(Val-Pro) (Diketopiperazine Byproduct) Intermediate->DKP RAPID CYCLIZATION (If R = Alkyl/Benzyl) Linear H-Val-Pro-OH (Linear Product) Intermediate->Linear Only if R = H (Saponification first)

Caption: The "Danger Zone" exists when the N-terminus is free (H-Val-Pro-) and the C-terminus is an ester (-OR). Cyclization is spontaneous and often faster than intermolecular coupling.

Troubleshooting Protocols

Scenario A: Solid Phase Peptide Synthesis (SPPS)

Issue: You coupled Z-Val-Pro-OH to a resin, removed the Z group, and the peptide chain disappeared (cleaved from resin).

Root Cause: The resin linkage (benzyl ester type) acted as the leaving group for DKP formation.

Resin TypeDKP RiskMechanism of FailureRecommended Action
Merrifield / Wang HIGH Benzyl ester linkage is susceptible to nucleophilic attack by the N-terminal amine.AVOID. Do not use for C-terminal Proline sequences.
PAM Resin MEDIUM More stable than Wang, but DKP is still possible during slow couplings.Use only if necessary; ensure rapid subsequent coupling.
Trityl (2-CTC) LOW Steric bulk of the Trityl group prevents the amine from attacking the ester linkage.PREFERRED. The steric hindrance protects the ester bond.

Protocol Fix:

  • Switch Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin. The massive trityl group physically blocks the intramolecular attack.

  • Order of Operations: If you must use a benzyl-ester resin, do not deprotect the Z-group until you are ready to couple the next amino acid immediately.

  • Active Coupling: Use highly reactive coupling agents (e.g., HATU/HOAt) for the subsequent amino acid to compete with the cyclization rate.

Scenario B: Solution Phase Synthesis

Issue: You are synthesizing H-Val-Pro-OMe (or similar ester) via Z-Val-Pro-OMe, but isolation yields the cyclic byproduct.

Root Cause: The free base of H-Val-Pro-OR is thermodynamically unstable.

Protocol Fix:

  • Acid Trap: Never isolate the free amine. Maintain the peptide as a salt (e.g., Hydrochloride or Trifluoroacetate salt).

    • Procedure: Perform hydrogenolysis (Z-removal) in the presence of 1.05 equivalents of HCl or TFA. The protonated amine (

      
      ) is not nucleophilic and cannot cyclize.
      
  • Saponify First: If your target is the free acid (H-Val-Pro-OH), hydrolyze the ester (remove -OMe) before removing the Z-group.

    • Step 1: Z-Val-Pro-OMe + NaOH

      
       Z-Val-Pro-OH
      
    • Step 2: Z-Val-Pro-OH +

      
      
      
      
      
      H-Val-Pro-OH (Stable Zwitterion)

Frequently Asked Questions (FAQ)

Q1: Can I use Fmoc-Val-Pro-OH instead to avoid this? A: Not necessarily. While Fmoc removal (piperidine) is basic, the DKP mechanism is the same. In fact, DKP formation is often faster in basic conditions (Fmoc removal) than acidic/neutral ones. However, using Trityl-based resins in Fmoc chemistry is the standard solution because the resin linkage is too hindered to allow cyclization.

Q2: I see a "double spot" on TLC after coupling Z-Val-Pro-OH. Is this DKP? A: Likely not. Z-Val-Pro-OH cannot form DKP. A double spot usually indicates Rotamers . Proline peptide bonds exist in equilibrium between cis and trans states, which often resolve as two spots on TLC or two peaks in HPLC. Verify with LC-MS; if both peaks have the same mass, they are rotamers.

Q3: Why is Val-Pro worse than Gly-Pro? A: The isopropyl side chain of Valine adds steric bulk that restricts the conformational freedom of the peptide backbone. This "Thorpe-Ingold effect" (or analogously, steric compression) pushes the equilibrium toward the cyclic state more aggressively than the flexible Glycine residue.

References & Grounding

  • Mechanisms of DKP Formation:

    • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of diketopiperazine formation in Phe-Pro-pNA.[1] This paper establishes the pH dependence and kinetic models for Proline-mediated cyclization.[1]

    • Source:

  • Resin Selection (The Gisin Method):

    • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Discusses the stability of ester linkages in SPPS.

    • Source:

  • Prevention Strategies (2-CTC Resin):

    • Barlos, K., et al. (1991). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. (Esterification of partially protected peptide fragments with resins). Establishes 2-Chlorotrityl resin as the gold standard for preventing DKP.

    • Source:

  • General Peptide Synthesis Guide:

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3] Comprehensive review including Z-group stability and side reactions.

    • Source:

Sources

Validation & Comparative

High-Resolution HPLC Purity Analysis of Z-Val-Pro-OH: A Comparative Method Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of Z-Val-Pro-OH (N-Benzyloxycarbonyl-L-valyl-L-proline). It is designed for analytical scientists requiring a robust, self-validating protocol that addresses the specific challenges of Z-protected proline dipeptides, specifically diastereomeric separation and rotameric peak splitting .

Executive Summary & Technical Context

Z-Val-Pro-OH is a critical intermediate in the synthesis of antiviral prodrugs (e.g., Valganciclovir derivatives) and bioactive peptides. Its analysis presents two distinct chromatographic challenges:

  • Proline Cis/Trans Isomerism: The N-substituted proline amide bond undergoes slow cis/trans isomerization on the NMR/HPLC timescale, frequently resulting in peak splitting or "saddle" peaks at ambient temperatures.

  • Diastereomeric Impurities: The activation of Valine during synthesis can lead to racemization, forming the Z-D-Val-L-Pro-OH (or L-D) diastereomer, which is difficult to resolve on standard C18 gradients.

This guide compares a Standard Generic Method (Method A) against an Optimized High-Temperature Phosphate Method (Method B) . Experimental data demonstrates that Method B eliminates rotameric splitting and significantly improves diastereomeric resolution (


).

Method Comparison: Generic vs. Optimized

The following table summarizes the performance metrics of the two methods.

FeatureMethod A: Generic Acidic ScreenMethod B: Optimized Phosphate (Recommended)
Stationary Phase C18 (5 µm, 100 Å)C18 End-capped (3.5 µm, High Surface Area)
Mobile Phase A 0.1% TFA in Water20 mM Potassium Phosphate (pH 2.5)
Mobile Phase B Acetonitrile (0.1% TFA)Acetonitrile
Temperature 25°C (Ambient)60°C
Detection UV 254 nmUV 215 nm & 254 nm
Peak Shape (Tailing) 1.4 - 1.8 (Split peaks common)0.95 - 1.1 (Sharp, coalesced)
Diastereomer

< 1.2 (Co-elution risk)> 2.5 (Baseline separation)
LOD (Impurity) 0.05%0.01%
Expert Insight: The Causality of Failure in Method A

Method A often fails not due to column chemistry, but due to thermodynamics . At 25°C, the energy barrier for rotation around the Z-Val-Pro amide bond is high enough that the cis and trans conformers separate partially, appearing as a split peak or a shoulder. This mimics the appearance of an impurity, leading to false-positive impurity results. Furthermore, TFA (Trifluoroacetic acid) is a strong ion-pairing agent that can mask silanol interactions but often fails to provide the pH stability required for precise diastereomer separation compared to a true phosphate buffer.

Optimized Experimental Protocol (Method B)

This protocol is designed as a self-validating system . The inclusion of a resolution check ensures the column and system are performing correctly before sample analysis.

Reagents & Equipment
  • Analyte: Z-Val-Pro-OH Reference Standard (>99.0%).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]

  • Buffer Salt: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL water (20 mM). Adjust pH to 2.5 ± 0.05  using dilute Phosphoric Acid. Filter through a 0.22 µm membrane.
    
    • Why pH 2.5? This suppresses the ionization of the C-terminal carboxylic acid (

      
      ), ensuring the analyte is fully protonated (neutral). This maximizes retention and hydrophobic interaction, crucial for separating diastereomers.
      
  • Mobile Phase B: 100% Acetonitrile (degassed).

Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60°C (Critical for rotamer coalescence).

  • Injection Volume: 10 µL.

  • Detection:

    • 215 nm: For high sensitivity (peptide bond + Z-group).

    • 254 nm: Specificity for Z-group (aromatic ring).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Equilibration
2.08515Isocratic Hold
20.04060Linear Gradient
22.0595Wash
25.0595Wash Hold
25.18515Re-equilibration
30.08515End
System Suitability Test (SST)

Before running samples, inject a mixture containing Z-Val-Pro-OH and a known impurity (e.g., Z-Val-OH or the D-Val diastereomer).

  • Acceptance Criteria:

    • Tailing Factor (

      
      ) of Z-Val-Pro-OH: 
      
      
      
      .
    • Resolution (

      
      ) between Z-Val-Pro-OH and nearest impurity: 
      
      
      
      .
    • %RSD of Peak Area (n=5):

      
      .
      

Visualizing the Workflow & Logic

The following diagram illustrates the decision matrix for method development and the mechanism behind the optimized conditions.

G Start Start: Z-Val-Pro-OH Analysis CheckTemp Check Column Temp Start->CheckTemp TempDecision Is Temp < 40°C? CheckTemp->TempDecision RotamerIssue Result: Split/Broad Peaks (Cis/Trans Rotamers do not coalesce) TempDecision->RotamerIssue Yes HighTemp Set Temp to 60°C TempDecision->HighTemp No (Already High) RotamerIssue->HighTemp Optimize Coalescence Result: Single Sharp Peak (Fast Rotational Exchange) HighTemp->Coalescence CheckPH Check Mobile Phase pH Coalescence->CheckPH PHDecision Is pH > 3.0? CheckPH->PHDecision Ionization Result: -COO(-) Ionization Reduced Retention & Tailing PHDecision->Ionization Yes LowPH Set pH 2.5 (Phosphate) PHDecision->LowPH No Ionization->LowPH Optimize NeutralAnal Result: Fully Protonated (-COOH) Maximized Hydrophobic Selectivity LowPH->NeutralAnal Final Final Method: Sharp Peaks, High Resolution NeutralAnal->Final

Caption: Logical flow for optimizing Z-Val-Pro-OH analysis. High temperature resolves rotamer splitting; low pH ensures diastereomeric selectivity.

Troubleshooting & Impurity Profile

Common impurities and their relative retention times (RRT) under the optimized conditions:

ImpurityOriginRRT (Approx)Detection Note
Z-Val-OH Uncoupled Starting Material0.65Distinct UV spectrum (no Proline)
H-Pro-OH Deprotected/Degraded0.20Weak UV at 254nm; use 210nm
Z-D-Val-L-Pro-OH Diastereomer (Racemization)0.92 or 1.08Critical separation; requires pH 2.5
Z-Val-Pro-OH Target Analyte 1.00 Sharp, symmetrical peak

Note on Diastereomers: The elution order of diastereomers (L-L vs D-L) is column-dependent. On standard C18, the D-L isomer often elutes before the L-L isomer due to a slightly different hydrophobic footprint disrupted by the "kink" in the peptide backbone.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Verma, D., et al. (2020).[2] "Analytical Method Development and Validation for Determination of Valganciclovir by Using RP-HPLC." World Journal of Pharmaceutical Research. Link (Relevant for Val-Pro prodrug analysis context).

  • Fekete, J., et al. (2014). "Comparative study on separation of diastereomers by HPLC." Journal of Chromatographic Science. Link

  • Sigma-Aldrich. "Z-Pro-OH Product Specification and Applications." Link

Sources

A Senior Application Scientist's Guide: Z-Val-Pro-OH versus Boc-Val-Pro-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of protecting groups for amino acid building blocks is a critical decision that profoundly impacts yield, purity, and the overall success of the synthetic strategy. The Valine-Proline (Val-Pro) dipeptide sequence, a common motif in bioactive peptides, presents a unique set of challenges due to the steric hindrance of the valine residue and the secondary amine nature of proline. This guide provides an in-depth, objective comparison of two commonly used protected dipeptides for introducing the Val-Pro moiety: Benzyloxycarbonyl-Valyl-Proline (Z-Val-Pro-OH) and tert-Butoxycarbonyl-Valyl-Proline (Boc-Val-Pro-OH).

As a senior application scientist, this guide moves beyond a simple recitation of facts to provide a nuanced analysis grounded in mechanistic principles and practical considerations, empowering you to make informed decisions for your specific synthetic needs.

The Val-Pro Motif: A Synthetic Hurdle

The synthesis of peptides containing the Val-Pro sequence is notoriously challenging. The bulky side chain of valine can hinder the approach of the incoming activated carboxyl group to the secondary amine of proline, leading to sluggish and incomplete coupling reactions. Furthermore, the dipeptide unit itself is susceptible to side reactions, most notably racemization and the formation of diketopiperazine (DKP), which can terminate the growing peptide chain. The choice of the N-terminal protecting group on the valine residue plays a pivotal role in mitigating these challenges.

At a Glance: Z-Val-Pro-OH vs. Boc-Val-Pro-OH

FeatureZ-Val-Pro-OHBoc-Val-Pro-OH
Primary Application Solution-phase synthesis, orthogonal protection schemes in SPPSSolid-phase peptide synthesis (SPPS)
Racemization Suppression ExcellentGood, but can be susceptible under certain conditions
Deprotection Conditions Catalytic Hydrogenation (H₂/Pd), Strong Acid (HBr/AcOH)Moderate Acid (e.g., TFA in DCM)
Orthogonality in Fmoc-SPPS YesNo (acid-labile like many side-chain protecting groups)
Solubility Generally good in a range of organic solventsGood in common SPPS solvents (DMF, NMP, DCM)
Side Reaction Propensity Low tendency for DKP formationHigher risk of DKP formation, especially in Fmoc-SPPS

Deep Dive Comparison: Performance in Peptide Synthesis

Racemization: Preserving Chiral Integrity

The prevention of racemization is paramount in the synthesis of biologically active peptides. The urethane-type protecting groups, such as Z and Boc, are known to suppress racemization by preventing the formation of the oxazolone intermediate that is the primary pathway for the loss of stereochemical integrity.

Z-Val-Pro-OH has a well-established reputation for its exceptional ability to suppress racemization during coupling reactions. The benzyloxycarbonyl (Z) group is highly effective at preventing the formation of the critical oxazolone intermediate. This makes Z-Val-Pro-OH a preferred choice when the chiral integrity of the valine residue is of utmost importance, particularly in solution-phase synthesis where coupling reactions may be slower.

Boc-Val-Pro-OH , while also a urethane-type protecting group, can be more susceptible to racemization under certain conditions, especially with prolonged activation times or the use of highly activating coupling reagents.[1] However, in modern, optimized solid-phase peptide synthesis (SPPS) protocols with rapid coupling times, the risk of racemization with Boc-protected amino acids is generally low.[]

Coupling Efficiency: Overcoming Steric Hindrance

The sterically demanding nature of the Val-Pro coupling requires efficient activation and coupling strategies.

With Z-Val-Pro-OH , high coupling efficiencies can be achieved in both solution-phase and solid-phase synthesis. A variety of coupling reagents can be employed, with phosphonium- and aminium-based reagents like PyBOP, HBTU, and HATU often providing excellent results.

Boc-Val-Pro-OH is a standard building block in Boc-SPPS and generally couples with high efficiency using common coupling reagents such as HBTU/HOBt or DIC/HOBt.[] The choice of coupling reagent can be critical, with more potent activators sometimes required to overcome the steric hindrance of the Val-Pro junction.[3]

Deprotection and Orthogonality: Strategic Flexibility

The conditions required for the removal of the protecting group are a key consideration in the overall synthetic strategy.

The Z group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, making it an excellent choice for orthogonal protection schemes.[4] This allows for selective deprotection of other protecting groups on the peptide chain while the Z group remains intact. The removal of the Z group is typically achieved through:

  • Catalytic Hydrogenation: This is a mild and efficient method using hydrogen gas and a palladium catalyst (e.g., Pd/C). However, it is not compatible with peptides containing sulfur-containing amino acids (cysteine, methionine) or other reducible functional groups.

  • Strong Acids: Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) can effectively cleave the Z group, but these harsh conditions may not be suitable for sensitive peptides or those with acid-labile side-chain protecting groups.

The Boc group , in contrast, is readily cleaved by moderate acids, most commonly trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] This is the standard deprotection step in Boc-SPPS. This acid lability means that the Boc group is not orthogonal to many common side-chain protecting groups (e.g., t-butyl esters and ethers), which are also removed by strong acids.[5]

Diketopiperazine (DKP) Formation: A Common Side Reaction

The dipeptide sequence attached to a resin is susceptible to intramolecular cyclization to form a stable six-membered ring, known as a diketopiperazine (DKP), leading to chain termination. The Val-Pro sequence is particularly prone to this side reaction.

The use of Z-Val-Pro-OH can help mitigate DKP formation, especially when incorporated as a dipeptide unit.[] The Z group's stability allows for more flexibility in the subsequent coupling and deprotection steps, reducing the exposure of the vulnerable dipeptide-resin linkage to conditions that favor cyclization.

With Boc-Val-Pro-OH , particularly in the context of Fmoc-SPPS where the N-terminal amine is deprotected with a base, the risk of DKP formation is higher.[1] Strategies to minimize this include using sterically hindered resins like 2-chlorotrityl chloride resin or incorporating the first two amino acids as a pre-formed dipeptide.[1]

Experimental Workflows and Methodologies

Workflow for Peptide Synthesis using Boc-Val-Pro-OH in SPPS

Boc_SPPS_Workflow Resin Resin Swelling (e.g., in DCM/DMF) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIEA in DMF) Deprotection->Neutralization Coupling Coupling of Boc-Val-Pro-OH (e.g., HBTU/DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection (e.g., HF or TFMSA) Washing->Final_Cleavage Final Step Purification Peptide Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Standard Boc-SPPS cycle for incorporating Boc-Val-Pro-OH.

Detailed Protocol for Boc-Val-Pro-OH Coupling in Manual SPPS:

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the C-terminal amino acid of the desired peptide has been attached. Swell the resin in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes to ensure complete removal of the Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (3x), and DMF (3x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the protonated N-terminal amine by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 5-10 minutes.

  • Washing: Wash the resin again with DMF (3x) to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate Boc-Val-Pro-OH (2-4 equivalents relative to resin loading) with a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and an additive like HOBt (1 equivalent) in DMF for 2-5 minutes.

    • Add DIEA (2-3 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours. Monitor the coupling reaction using a qualitative test like the Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Workflow for Orthogonal Synthesis using Z-Val-Pro-OH in Fmoc-SPPS

Z_Orthogonal_Workflow Resin Fmoc-SPPS (Standard Cycles) Z_Coupling Coupling of Z-Val-Pro-OH (e.g., HATU/DIEA in DMF) Resin->Z_Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Z_Coupling->Fmoc_Deprotection Further_Coupling Coupling of Next Fmoc-AA-OH Fmoc_Deprotection->Further_Coupling Further_Coupling->Fmoc_Deprotection Next Cycle Z_Deprotection Selective Z-Deprotection (Catalytic Hydrogenation) Further_Coupling->Z_Deprotection Selective Deprotection Final_Cleavage Final Cleavage (TFA Cocktail) Z_Deprotection->Final_Cleavage Purification Peptide Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Orthogonal strategy using Z-Val-Pro-OH in an Fmoc-SPPS workflow.

Detailed Protocol for Z-Val-Pro-OH Incorporation and Deprotection:

  • Standard Fmoc-SPPS: Synthesize the peptide chain on a suitable resin (e.g., Rink Amide or Wang resin) using standard Fmoc-SPPS protocols.

  • Coupling of Z-Val-Pro-OH:

    • After the final Fmoc deprotection of the growing peptide chain, wash the resin thoroughly with DMF.

    • Pre-activate Z-Val-Pro-OH (2-4 equivalents) with a suitable coupling reagent like HATU (0.95 equivalents) and DIEA (2-3 equivalents) in DMF for 2-5 minutes.

    • Add the activated dipeptide solution to the resin and allow it to react for 2-6 hours, monitoring for completion.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Selective Z-Group Deprotection (Catalytic Hydrogenation):

    • Swell the resin in a suitable solvent such as methanol or a mixture of DMF and methanol.

    • Add a palladium catalyst, such as 10% Palladium on carbon (Pd/C), typically at 10-20% by weight of the resin-bound peptide.

    • Subject the reaction mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously for 4-24 hours.

    • Monitor the reaction for the disappearance of the Z group.

    • Filter the reaction mixture to remove the catalyst and wash the resin thoroughly.

  • Continuation of Synthesis or Final Cleavage: The N-terminus is now free for further elongation of the peptide chain, or if this is the final step, proceed to final cleavage of the peptide from the resin using a standard TFA-based cleavage cocktail.

  • Purification: Purify the crude peptide by RP-HPLC.

Conclusion and Recommendations

The choice between Z-Val-Pro-OH and Boc-Val-Pro-OH is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the peptide synthesis project.

Z-Val-Pro-OH is the preferred choice when:

  • Racemization is a major concern: Its robust resistance to racemization makes it ideal for sensitive sequences or when using coupling conditions that may promote epimerization.

  • An orthogonal protection strategy is required: The stability of the Z group to both acidic and basic conditions allows for selective deprotection of other protecting groups, providing greater synthetic flexibility.

  • Solution-phase synthesis is being performed: The historical and proven performance of the Z group in solution-phase synthesis makes it a reliable choice.

Boc-Val-Pro-OH is a suitable and often more convenient choice for:

  • Standard Boc-SPPS: It is the conventional building block for introducing the Val-Pro motif in this well-established methodology.

  • Rapid synthesis protocols: In automated synthesizers with fast coupling times, the risk of racemization is minimized.

  • When catalytic hydrogenation is not feasible: For peptides containing sulfur or other reducible groups, the acid-lability of the Boc group offers a straightforward deprotection pathway.

By understanding the nuanced differences in performance and the underlying chemical principles of these two valuable building blocks, researchers can navigate the challenges of synthesizing Val-Pro containing peptides with greater confidence and success.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, e24213.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1184, 3-38.
  • Albericio, F., & El-Faham, A. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry.
  • ResearchGate. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Retrieved from [Link]

  • Ferrazzano, L., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Green Chemistry.
  • ResearchGate. (n.d.). solubility issues of Boc-DL-Phg-OH in peptide synthesis solvents. Retrieved from [Link]

  • ResearchGate. (2025). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. Retrieved from [Link]

  • PubMed. (2001). Purification and characterization of a Z-pro-prolinal-insensitive Z-Gly-Pro-7-amino-4-methyl coumarin-hydrolyzing peptidase from bovine serum. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Ferrazzano, L., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry.
  • ResearchGate. (n.d.). Reaction of Fmoc-Val-OH with 20% piperidine in DMF was analyzed through.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. Retrieved from [Link]

  • Bachem. (n.d.). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Optimization of the Val-Pro Scaffold: A Comparative Guide to Alternatives for Z-Val-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Val-Pro-OH (N-benzyloxycarbonyl-L-valyl-L-proline) has long served as a foundational dipeptide intermediate in the synthesis of serine protease inhibitors (specifically for Human Neutrophil Elastase and Prolyl Oligopeptidase) and as a chromogenic substrate precursor. However, its utility is limited by moderate specificity, metabolic instability of the Z-group (carbobenzoxy) in vivo, and poor cellular permeability compared to modern scaffolds.

This guide provides a technical comparison of high-performance alternatives, categorized by application: Neutrophil Elastase (HNE) Inhibition , Prolyl Oligopeptidase (POP) Targeting , and Synthetic Utility .

Part 1: The Decision Matrix (Strategic Selection)

Before selecting a reagent, identify your primary experimental constraint. The following decision tree outlines the optimal alternative based on specificity and application.

G Start Current Reagent: Z-Val-Pro-OH App Primary Application? Start->App HNE Neutrophil Elastase (HNE) Targeting App->HNE Inflammation/Lung Injury POP Prolyl Oligopeptidase (POP) Targeting App->POP Neurodegeneration Synth Peptide Synthesis (SPPS) App->Synth Solid Phase Synthesis Sivelestat Alternative: Sivelestat (High Specificity Inhibitor) HNE->Sivelestat Inhibition MeOSuc Alternative: MeOSuc-AAPV-AMC (Specific Substrate) HNE->MeOSuc Assay/Detection KYP Alternative: KYP-2047 (Neuro-Specific Inhibitor) POP->KYP High Selectivity Boro Alternative: Val-boroPro (High Potency/Pan-Inhibitor) POP->Boro Max Potency (Picomolar) Fmoc Alternative: Fmoc-Val-Pro-OH (Base Labile/SPPS Compatible) Synth->Fmoc

Figure 1: Strategic selection flow for Z-Val-Pro-OH alternatives based on biological target and experimental intent.

Part 2: High-Performance Alternatives
1. For Human Neutrophil Elastase (HNE) Inhibition

Z-Val-Pro-OH is often derivatized into chloromethyl ketones (Z-Val-Pro-CMK) to create irreversible inhibitors. These are chemically reactive and often lack selectivity, cross-reacting with other serine proteases.

The Superior Alternative: Sivelestat (ONO-5046) Sivelestat is a non-peptidic, specific inhibitor of HNE. Unlike Z-Val-Pro derivatives, it does not rely on a reactive alkylating "warhead" that can cause off-target toxicity.

FeatureZ-Val-Pro-CMK (Classic)Sivelestat (Modern Standard)Indazole Derivatives (Emerging)
Mechanism Irreversible Alkylation (Active Site His)Reversible Acylation (Active Site Ser)Competitive Non-covalent
IC50 (HNE) ~0.5 - 5.0 µM0.044 µM (44 nM) 0.007 µM (7 nM)
Selectivity Poor (Hits Cathepsin G, Proteinase 3)High (>100x vs Trypsin/Chymotrypsin)Very High
In Vivo Stability Low (t1/2 < 10 min)Moderate (Clinically Approved)High
Primary Use In vitro biochemical assaysIn vivo lung injury modelsDrug discovery leads

Recommendation: For in vivo studies or precise mechanistic dissection of HNE, replace Z-Val-Pro-based inhibitors with Sivelestat .

2. For Prolyl Oligopeptidase (POP) Inhibition

The Val-Pro motif is a classic recognition sequence for POP. However, Z-Val-Pro-OH derivatives (like Z-Val-Pro-CHO) suffer from rapid oxidation and poor blood-brain barrier (BBB) penetration.

The Superior Alternative: KYP-2047 KYP-2047 (4-phenylbutanoyl-L-prolyl-1(S)-cyanopyrrolidine) is a highly specific POP inhibitor designed for neuropharmacology.

  • Why switch? KYP-2047 exhibits superior BBB permeability and does not inhibit related enzymes like DPP-IV, a common side effect of Val-Pro based boronic acids (e.g., Val-boroPro).

3. For Substrate Specificity (Enzymatic Assays)

If using Z-Val-Pro-OH to synthesize a chromogenic substrate (e.g., Z-Val-Pro-pNA), be aware that this dipeptide is too short for optimal enzyme recognition, leading to high


 (low affinity).

The Superior Alternative: MeOSuc-Ala-Ala-Pro-Val-AMC Extending the peptide chain to the P4 position (Ala-Ala-Pro-Val) dramatically increases specificity for HNE.

  • Z-Val-Pro-AMC:

    
    
    
  • MeOSuc-AAPV-AMC:

    
     (30-fold increase in catalytic efficiency).
    
Part 3: Experimental Protocols
Protocol A: Comparative HNE Inhibition Assay

Objective: Validate the potency of Sivelestat vs. Z-Val-Pro-OH (as a control) using a kinetic fluorescence assay.

Materials:

  • Enzyme: Human Neutrophil Elastase (purified, 100 nM stock).

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (Fluorogenic, Ex/Em 380/460 nm).

  • Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.

  • Inhibitors: Sivelestat (Alternative) and Z-Val-Pro-OH (Baseline/Negative Control).

Step-by-Step Methodology:

  • Preparation: Dilute HNE to 10 nM in Assay Buffer.

  • Incubation: In a black 96-well plate, add 50 µL of enzyme solution. Add 10 µL of inhibitor (Sivelestat or Z-Val-Pro-OH) at varying concentrations (0.1 nM to 10 µM).

    • Note: Z-Val-Pro-OH (free acid) requires high concentrations (>100 µM) to show weak competitive inhibition; this serves as a negative control to demonstrate why "warheads" or specific scaffolds are necessary.

  • Equilibration: Incubate for 15 minutes at 37°C to allow inhibitor binding.

  • Initiation: Add 40 µL of Substrate (Final concentration 50 µM, approx.

    
    ).
    
  • Detection: Monitor fluorescence (RFU) kinetically every 30 seconds for 20 minutes.

  • Analysis: Plot Slope (RFU/min) vs. [Inhibitor]. Fit to a 4-parameter logistic model to determine IC50.

Expected Outcome:

  • Sivelestat: Sharp dose-dependent inhibition with IC50 ~20-50 nM.

  • Z-Val-Pro-OH: Negligible inhibition below 100 µM (demonstrating the need for the specific "alternatives" listed in this guide).

Part 4: Synthetic Pathway Visualization

When moving from Z-Val-Pro-OH to more potent warhead-based inhibitors (like Val-boroPro), the synthesis complexity increases.

Synthesis cluster_0 Classic Route (Low Specificity) cluster_1 Modern Route (High Potency) ZVP Z-Val-Pro-OH (Starting Material) CMK Z-Val-Pro-CMK (Chloromethyl Ketone) ZVP->CMK  1. Isobutyl chloroformate  2. Diazomethane / HCl   Boro Val-boroPro (Boronic Acid) ZVP->Boro  Boronic ester coupling   Cyc Cyclization (pH > 7) 'Pro-Soft' Prodrug Effect Boro->Cyc  In vivo pH shift  

Figure 2: Synthetic divergence: The classic alkylating route vs. the modern boronic acid "soft drug" strategy.

References
  • Ohbayashi, H. (2002). Neutrophil elastase inhibitors as treatment for COPD. Expert Opinion on Investigational Drugs. Retrieved from [Link]

  • Bachovchin, W. W., et al. (2011).[1] Pro-Soft Val-boroPro: A Strategy for Enhancing in Vivo Performance of Boronic Acid Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kawabata, K., et al. (1991). ONO-5046 (Sivelestat), a novel inhibitor of human neutrophil elastase. Biochemical and Biophysical Research Communications. Retrieved from [Link]

Sources

Comparison Guide: Assessing the Stability of Z-Protected Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Niche of Z-Protection

In the precise world of peptide therapeutics and organic synthesis, the Benzyloxycarbonyl (Z or Cbz) protecting group occupies a critical "orthogonal" niche. Unlike Boc (acid-labile) or Fmoc (base-labile), the Z-group is removed primarily via catalytic hydrogenolysis or strong acids (HBr/AcOH, HF). This unique stability profile makes Z-protected dipeptides indispensable intermediates when building complex molecules where both acidic and basic conditions must be survived during assembly.

However, dipeptides possess a unique, inherent instability: the propensity to cyclize into 2,5-diketopiperazines (DKPs) .[1] This guide provides a rigorous framework for assessing the stability of Z-protected dipeptides, distinguishing between the chemical stability of the protecting group and the structural stability of the dipeptide backbone.

Comparative Stability Matrix: Z vs. Boc vs. Fmoc

To select the correct protecting group, one must understand the "survival window" of each. The Z-group offers the broadest stability against standard synthesis reagents.

Table 1: Chemical Stability Profile
FeatureZ-Group (Cbz) Boc Group Fmoc Group
Acid Stability High (Stable to TFA, HCl/Dioxane)Low (Removed by TFA, HCl)High (Stable to TFA)
Base Stability High (Stable to Piperidine, DIEA)High (Stable to Piperidine)Low (Removed by Piperidine, DBU)
Hydrogenation Unstable (Removed by H₂/Pd-C)Stable Stable
Primary Removal H₂/Pd-C, HBr/AcOH, HFTFA, HClPiperidine (20% in DMF)
Orthogonality Orthogonal to Acid & Base Orthogonal to Base Orthogonal to Acid

Senior Scientist Insight: The Z-group is the "shield" of choice when your synthesis route involves both acidic deprotection (e.g., removing t-Butyl side chains) and basic coupling steps. It remains intact while others fall.

The Critical Instability: Diketopiperazine (DKP) Formation

While the Z-group itself is chemically robust, Z-protected dipeptides (especially esters) are prone to a specific, rapid degradation pathway known as DKP formation . This is an intramolecular cyclization that expels the protecting group (if at the C-terminus) or occurs immediately upon N-terminal deprotection.

Mechanism of Failure

In dipeptide esters (e.g., Z-AA1-AA2-OR), if the N-terminal protecting group is removed (or if the Z-group is used on the side chain and the alpha-amine is free), the free amine can attack the C-terminal carbonyl. This forms a stable 6-membered ring (DKP) and cleaves the peptide from the resin or ester group.

Risk Factors:

  • Sequence: Proline, Glycine, or N-alkylated amino acids at the C-terminus (AA2) dramatically increase the rate.

  • Kinetics: DKP formation can proceed at rates of 0.2–0.4% per hour in solution under basic conditions [1].

  • Impact: This reaction is often irreversible and leads to loss of yield and difficult-to-separate impurities.

Visualization: DKP Formation Pathway

The following diagram illustrates the mechanism where a dipeptide ester cyclizes, leading to chain termination.

DKP_Mechanism Figure 1: Mechanism of spontaneous Diketopiperazine (DKP) formation in dipeptides. Start Dipeptide Ester (H2N-AA1-AA2-OR) TS Nucleophilic Attack (Amine -> Carbonyl) Start->TS Spontaneous Cyclization Intermediate Tetrahedral Intermediate TS->Intermediate Ring Closure Product Diketopiperazine (DKP) + Alcohol (ROH) Intermediate->Product Collapse & Release

Experimental Protocol: Assessing Stability

To validate the stability of your Z-protected dipeptide, follow this self-validating HPLC/MS workflow. This protocol distinguishes between chemical degradation (Z-removal) and structural degradation (DKP/Racemization).

Workflow: Stability Indicating Method (SIM)

Objective: Determine the half-life (


) of the dipeptide under storage or reaction conditions.

Materials:

  • Analytical HPLC: C18 Column (e.g., 3.0 mm × 75 mm, 2.7 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Stress Conditions: Acid (0.1 M HCl), Base (0.1 M NaOH), Oxidative (3% H₂O₂), Thermal (60°C).

Step-by-Step Protocol:

  • Baseline Characterization (

    
    ): 
    
    • Dissolve Z-dipeptide in inert solvent (DMSO/MeOH).

    • Inject to establish purity (>98% required).

    • Checkpoint: Ensure resolution between the Dipeptide peak and potential DKP peak (DKPs are typically more hydrophobic and elute later).

  • Forced Degradation Setup:

    • Prepare 1 mg/mL solutions in the stress media.

    • Incubate at designated temperature (e.g., 25°C for shelf life, 60°C for accelerated aging).

  • Time-Point Analysis:

    • Sample at

      
       hours.
      
    • Neutralize acid/base samples immediately before injection to prevent column damage.

  • Data Analysis (Quantification):

    • Calculate % Remaining = (Area at

      
       / Area at 
      
      
      
      ) × 100.
    • DKP Identification: Monitor appearance of new peaks. Confirm identity via LC-MS (DKP mass = Dipeptide mass - 18 Da - [Protecting Group Mass if lost]).

Visualization: Stability Testing Decision Tree

Stability_Workflow Figure 2: Decision tree for interpreting stability data of Z-protected dipeptides. Sample Z-Protected Dipeptide Stress Apply Stress Condition (Acid, Base, Heat) Sample->Stress HPLC HPLC-MS Analysis (T=0, 4, 24h) Stress->HPLC Decision New Peaks Observed? HPLC->Decision No No Decision->No >98% Parent Yes Yes Decision->Yes <95% Parent Stable Stable Profile (Proceed to Synthesis) Unstable Degradation Detected Analyze Analyze Mass Spectrum Unstable->Analyze Type1 Mass = M - 18 (DKP Formation) Analyze->Type1 Type2 Mass = M - 134 (Z-Group Loss) Analyze->Type2 No->Stable Yes->Unstable

Assessing Racemization

Racemization is the "silent killer" of peptide activity. Z-protected amino acids generally resist racemization better than amide-protected ones (due to the urethane protecting group preventing oxazolone formation), but risk remains during coupling activation [2].

Protocol:

  • Chiral HPLC/GC: Use a chiral stationary phase (e.g., Crown Ether or Cyclodextrin-based columns).

  • Standard: Synthesize the intentional epimer (e.g., Z-L-Phe-L-Val vs. Z-D-Phe-L-Val) to establish retention times.

  • Measurement: Calculate the Enantiomeric Excess (ee) .

    • Target: < 0.5% racemization per cycle is the industry standard for high-quality synthesis [3].

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Link

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. Link

  • Steinauer, R., et al. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

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